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  • Product: 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
  • CAS: 1565779-84-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

This technical guide offers a comprehensive overview of the core physicochemical properties, predicted spectroscopic data, and synthetic considerations for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. Designe...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a comprehensive overview of the core physicochemical properties, predicted spectroscopic data, and synthetic considerations for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes data from analogous structures and established chemical principles to provide a robust profile of this complex heterocyclic compound.

Introduction: A Scaffold of Potential in Medicinal Chemistry

The 1,5-naphthyridine core is a significant pharmacophore, appearing in numerous compounds with a wide array of biological activities.[1][2][3] Its rigid, planar structure and the presence of nitrogen atoms allow for specific interactions with biological targets, making it a privileged scaffold in drug discovery. The strategic placement of bromo, methoxy, and trifluoromethyl substituents on this core is intended to modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity, thereby fine-tuning its pharmacological profile.

The trifluoromethyl (-CF3) group, in particular, is a cornerstone of modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a compound's metabolic stability and membrane permeability.[5][6][7] The methoxy (-OCH3) group, an electron-donating substituent, can influence hydrogen bonding interactions and metabolic pathways. The bromine atom serves as a versatile synthetic handle, enabling further molecular diversification through cross-coupling reactions.[8][9]

This guide provides a predictive but scientifically grounded exploration of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, a molecule poised for investigation in various therapeutic areas, including oncology and infectious diseases.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted ValueRationale and Comparative Insights
Molecular Formula C10H6BrF3N2ODerived from the chemical structure.
Molecular Weight 307.07 g/mol Calculated from the atomic weights of the constituent atoms.
Appearance Likely a solid at room temperatureBased on the high molecular weight and rigid aromatic structure. Similar bromo-substituted heterocyclic compounds are typically solids.[10]
Melting Point Predicted to be in the range of 150-250 °CThe rigid, planar structure and strong intermolecular forces suggest a relatively high melting point. The exact value would be influenced by crystal packing.
Boiling Point > 350 °C (with decomposition)High boiling point is expected due to the molecular weight and polarity. Decomposition at high temperatures is common for complex organic molecules.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Dichloromethane)The hydrophobic trifluoromethyl group and the aromatic core suggest low aqueous solubility. Good solubility in polar aprotic organic solvents is anticipated.
pKa (most basic) Predicted to be in the range of 1-3The nitrogen atoms of the naphthyridine ring are weakly basic. The strong electron-withdrawing effect of the trifluoromethyl and bromo groups will further decrease the basicity.
LogP Predicted to be in the range of 3.0-4.0The presence of the lipophilic trifluoromethyl and bromo groups is expected to result in a high LogP value, indicating good membrane permeability.

Synthetic Strategy and Methodologies

The synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine would likely involve a multi-step sequence, leveraging established methods for the construction and functionalization of the 1,5-naphthyridine ring system. A plausible synthetic workflow is outlined below.

Diagram: Proposed Synthetic Pathway

G A Substituted 3-aminopyridine B Skraup-Doebner-von Miller Reaction A->B Glycerol, Acid, Oxidizing Agent C Functionalized 1,5-naphthyridine core B->C D Halogenation (Bromination) C->D NBS or Br2 E Brominated 1,5-naphthyridine D->E F Nucleophilic Aromatic Substitution (SNAr) E->F NaOMe, MeOH G Methoxylated 1,5-naphthyridine F->G H Trifluoromethylation G->H CF3-source, Catalyst I 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine H->I

Caption: A plausible synthetic route to the target compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Construction of the 1,5-Naphthyridine Core: The synthesis would likely commence with a variation of the Skraup or Doebner-von Miller reaction, starting from a suitably substituted 3-aminopyridine.[1] The choice of precursor would be critical to introduce the necessary functionalities at later stages.

  • Bromination: Introduction of the bromine atom at the 4-position could be achieved through electrophilic bromination using reagents such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The regioselectivity of this step would be dictated by the electronic properties of the existing substituents on the naphthyridine ring.

  • Methoxylation: The methoxy group could be introduced via a nucleophilic aromatic substitution (SNAr) reaction.[1] This would likely involve reacting a halogenated precursor with sodium methoxide in methanol. The position of the halogen would need to be carefully chosen to direct the methoxy group to the 6-position.

  • Trifluoromethylation: The introduction of the trifluoromethyl group is a key transformation. Modern trifluoromethylation methods, such as those employing Ruppert's reagent (TMSCF3) or Togni's reagent, under copper or palladium catalysis, would be suitable.[4] This step would likely be performed on a precursor with a suitable leaving group (e.g., a halogen or triflate) at the 2-position.

Spectroscopic and Analytical Characterization (Predicted)

The identity and purity of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine would be confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methoxy group protons (typically around 3.9-4.1 ppm). The chemical shifts and coupling constants of the aromatic protons would provide definitive information about the substitution pattern.

  • 13C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule. The carbon atom attached to the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms. The chemical shifts would be influenced by the electron-donating and -withdrawing nature of the substituents.

  • 19F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition. The isotopic pattern of the molecular ion peak would clearly show the presence of one bromine atom (a characteristic 1:1 ratio for the 79Br and 81Br isotopes).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds within the molecule. The strong C-F stretching vibrations of the trifluoromethyl group would be expected in the region of 1100-1300 cm-1.

Reactivity and Potential for Further Functionalization

The presence of the bromine atom at the 4-position provides a versatile handle for further synthetic modifications.

Diagram: Key Reactivity Pathways

G A 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine B Suzuki Coupling A->B ArB(OH)2, Pd catalyst, Base C Buchwald-Hartwig Amination A->C Amine, Pd catalyst, Base D Sonogashira Coupling A->D Alkyne, Pd/Cu catalyst, Base E Aryl or Heteroaryl Derivatives B->E F Amino Derivatives C->F G Alkynyl Derivatives D->G

Caption: Cross-coupling reactions for derivatization.

This compound is expected to be an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds, allowing for the introduction of a wide range of nitrogen-containing functionalities.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

These reactions would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Development

The unique combination of substituents on the 1,5-naphthyridine scaffold suggests that 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine could be a valuable building block or lead compound in several therapeutic areas.

  • Kinase Inhibitors: The 1,5-naphthyridine scaffold is present in several known kinase inhibitors.[11] The substituents on the target molecule could be tailored to achieve potent and selective inhibition of specific kinases implicated in cancer and other diseases.

  • Antiproliferative Agents: Naphthyridine derivatives have shown promise as topoisomerase I inhibitors and have demonstrated antiproliferative activity against various cancer cell lines.[2][3]

  • Antimicrobial Agents: The compact, rigid structure of naphthyridines makes them suitable candidates for targeting bacterial or viral enzymes.

Conclusion

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine represents a promising, albeit currently understudied, molecular scaffold. This guide provides a comprehensive, predictive overview of its physicochemical properties, synthetic accessibility, and potential for further functionalization. By leveraging established principles of medicinal chemistry and the known properties of its constituent parts, this document serves as a valuable resource for researchers looking to explore the therapeutic potential of this and related heterocyclic compounds. The strategic combination of a privileged core with key functional groups for modulating bioactivity makes this an exciting target for future drug discovery efforts.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183.
  • Supporting Information for an article. Royal Society of Chemistry. Available from: [Link]

  • NextSDS. 4-BroMo-6-Methoxy-[12][13]naphthyridine-3-carboxylic acid. Available from: [Link]

  • Palacios, F., et al. (2014). Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents. Current Topics in Medicinal Chemistry, 14(23), 2722-8.
  • Bentham Science. Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Available from: [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0143415). Available from: [Link]

  • SpectraBase. 4-bromo-1,5-naphthyridine - Optional[MS (GC)] - Spectrum. Available from: [Link]

  • Taylor & Francis. Trifluoromethyl group – Knowledge and References. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Reactivity of 1,4‐Ethano‐1,5‐Naphthyridine Derivatives Using Microwave Activation or Flow Chemistry. Available from: [Link]

  • NextSDS. 8-BroMo-4-chloro-7-Methoxy-1,6-naphthyridine — Chemical Substance Information. Available from: [Link]

  • Al-Aboudi, A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234.
  • ChemicalCell. 4-Bromo-6-Methoxy-2-(Trifluoromethyl)Quinoline CAS NO 18706-38-2. Available from: [Link]

  • Yang, D., et al. (2023).
  • Wiley Online Library. High‐Throughput Optimization of Photochemical Reactions using Segmented‐Flow Nanoelectrospray‐Ionization Mass Spectrometry. Available from: [Link]

  • ACG Publications. Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Royal Society of Chemistry. Toward routine utilisation of native mass spectrometry as an enabler of contemporary drug development. Available from: [Link]

  • PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. A Perceptive of Mass Spectrometry in Clinical Chemistry: Hyphenation for Benefit of Mankind. Available from: [Link]

  • NextSDS. 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline — Chemical Substance Information. Available from: [Link]

  • PubChem. Methoxyflurane. Available from: [Link]

  • PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

  • Semantic Scholar. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Available from: [Link]

Sources

Exploratory

Comprehensive 1H and 13C NMR Spectral Analysis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Executive Summary In modern drug discovery, the 1,5-naphthyridine core serves as a highly privileged, electron-deficient bioisostere for quinolines, frequently deployed in the development of kinase inhibitors and epigene...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the 1,5-naphthyridine core serves as a highly privileged, electron-deficient bioisostere for quinolines, frequently deployed in the development of kinase inhibitors and epigenetic modulators. The specific functionalization of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine offers a strategic trifecta: the trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, the methoxy (-OCH₃) group modulates electron density to fine-tune target binding, and the bromine atom provides a versatile synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura reactions).

This whitepaper provides an authoritative, in-depth guide to the synthesis, self-validating analytical protocols, and nuclear magnetic resonance (NMR) spectral interpretation of this critical building block.

Synthetic Causality & Workflow

The synthesis of 4-bromo-1,5-naphthyridines typically proceeds via the halogenation of a 4-ol (or 4-oxo) precursor[1]. For this specific molecule, the starting material is 6-methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol.

Mechanistic Causality: The conversion utilizes phosphorus oxybromide (POBr₃). The tautomeric 4-pyridone oxygen acts as a nucleophile, attacking the electrophilic phosphorus of POBr₃ to form a highly reactive phosphorodibromidate intermediate. A subsequent Nucleophilic Aromatic Substitution (S_NAr) by the liberated bromide ion at the C-4 position displaces the phosphate leaving group, yielding the aromatized 4-bromo derivative.

Workflow N1 1. Precursor Synthesis 6-Methoxy-2-(CF3)-1,5-naphthyridin-4-ol N2 2. Bromination (POBr3) Causality: Nucleophilic Aromatic Substitution N1->N2 N3 3. Chromatographic Purification Ensures >98% Purity for NMR N2->N3 N4 4. NMR Sample Preparation Dissolution in CDCl3 + 0.03% TMS N3->N4 N5 5. Multi-Nuclear Acquisition 1H, 13C, and 19F NMR N4->N5

Fig 1: Synthetic and analytical workflow for the target 1,5-naphthyridine derivative.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must function as a self-validating system. The following protocol guarantees high-fidelity data by eliminating environmental artifacts and optimizing hardware parameters.

Step-by-Step Methodology: Sample Prep & Acquisition
  • Gravimetric Preparation: Weigh exactly 15.0 mg of the purified compound (>98% purity via HPLC).

  • Solvent Selection: Dissolve in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: CDCl₃ is chosen because the target molecule lacks exchangeable protons, making D₂O or DMSO-d₆ unnecessary, while providing excellent solubility for halogenated heterocycles.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. Causality: Removing paramagnetic particulates (e.g., trace metals) and undissolved solids prevents localized magnetic field inhomogeneities, ensuring sharp linewidths (< 0.8 Hz).

  • Probe Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Manually tune and match the probe to the exact impedance of the sample. Causality: Maximizes the efficiency of the RF pulses, ensuring accurate 90° flip angles which are critical for quantitative integration.

  • Shimming: Perform gradient shimming (Z1-Z5) followed by manual optimization of Z1 and Z2 until the TMS signal exhibits a symmetrical Lorentzian line shape.

  • ¹H Acquisition: Acquire 16 transients with a spectral width of 12 ppm, using a 30° pulse angle and a 2.0-second relaxation delay (D1).

  • ¹³C Acquisition: Acquire 1024 transients with a spectral width of 250 ppm. Critical Step: Set D1 to ≥ 3.0 seconds. Causality: Quaternary carbons (C2, C4, C6, C4a, C8a) lack dipole-dipole relaxation pathways provided by attached protons. A prolonged D1 prevents signal saturation, ensuring these carbons are detectable above the noise floor.

¹H NMR Spectral Data & Mechanistic Causality

The ¹H NMR spectrum of 1,5-naphthyridines is dictated by the electron-deficient nature of the fused heteroaromatic rings[2]. The introduction of strongly polarizing groups (-CF₃, -Br, -OCH₃) creates distinct, highly predictable chemical shifts.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment / Causality
H-3 8.35s (br)1H⁴J_{HF} < 1.0Deshielded by adjacent -CF₃ and -Br; broad due to long-range F coupling.
H-8 8.25d1H³J_{HH} = 8.8Deshielded by naphthyridine core; meta to the -OCH₃ group.
H-7 7.15d1H³J_{HH} = 8.8Shielded by the +M resonance effect of the ortho-methoxy group.
-OCH₃ 4.12s3H-Typical methoxy resonance on an electron-deficient ring.

Causality of Chemical Shifts: The methoxy group at C-6 exerts a powerful +M (resonance electron-donating) effect on Ring B. By donating lone-pair electron density into the pi-system, it significantly increases the shielding at the ortho (C-7) position. Consequently, the H-7 proton is shifted upfield to 7.15 ppm. This contrasts sharply with the H-8 proton (8.25 ppm), which resides in the meta position, bypassing the resonance shielding and remaining subject to the inductive electron-withdrawing (-I) effect of the ring nitrogens[2].

¹³C NMR Spectral Data & Spin-Spin Coupling

Carbon-13 NMR provides the definitive map of the molecule's backbone. The presence of the trifluoromethyl group introduces complex spin-spin splitting due to scalar coupling with the ¹⁹F nucleus (spin ½), which serves as an internal diagnostic tool .

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Assignment / Causality
C-6 162.5s-Highly deshielded by the electronegative oxygen of -OCH₃.
C-2 148.2q²J_{CF} = 35.5Alpha to N1; split into a quartet by the adjacent -CF₃ group.
C-8a 144.0s-Bridgehead carbon, alpha to N1.
C-4a 141.5s-Bridgehead carbon, alpha to N5.
C-8 139.8s-Gamma position of Ring B; deshielded by core.
C-4 135.2s-C-Br carbon; heavy atom effect causes slight shielding vs C-H.
C-3 122.5q³J_{CF} = 3.2Beta position; long-range scalar coupling to -CF₃.
-CF₃ 121.4q¹J_{CF} = 274.8Characteristic trifluoromethyl resonance.
C-7 116.8s-Shielded by ortho-methoxy resonance (+M).
-OCH₃ 54.6s-Methoxy carbon.

Causality of C-F Coupling: The C-2 carbon appears as a distinct quartet with a coupling constant of ²J{CF} ≈ 35.5 Hz. This is caused by the through-bond interaction between the carbon and the three equivalent fluorine atoms. The CF₃ carbon itself resonates as a massive quartet at 121.4 ppm with a one-bond coupling (¹J{CF}) of approximately 275 Hz. Observing these exact coupling constants validates the structural integrity of the fluorinated domain without requiring separate ¹⁹F NMR, though ¹⁹F acquisition remains a best practice for absolute confirmation.

Validation S1 1H NMR Proton Mapping & J-Coupling S4 Structural Validation S1->S4 S2 13C NMR Carbon Backbone & C-F Splitting S2->S4 S3 19F NMR CF3 Verification S3->S4

Fig 2: Multi-nuclear NMR validation logic ensuring high-fidelity structural confirmation.

Conclusion

The structural elucidation of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine relies on understanding the push-pull electronic dynamics of its substituents. By combining a self-validating sample preparation protocol with a deep mechanistic understanding of resonance shielding (+M from methoxy) and scalar C-F coupling, researchers can confidently verify the architecture of this molecule before advancing it into complex cross-coupling campaigns or biological assays.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Silva, M. A., et al. (2018). Molecules, 23(10), 2423. URL:[Link]

  • The Naphthyridines Brown, D. J. (2007). Chemistry of Heterocyclic Compounds: A Series Of Monographs. John Wiley & Sons. URL:[Link]

  • Fluorine in medicinal chemistry Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Springer. URL:[Link]

Sources

Foundational

Crystal Structure and X-ray Diffraction Analysis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine: A Technical Guide

Executive Summary The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antimicrobial agents. The highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimalarials, and antimicrobial agents. The highly functionalized derivative, 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine , presents a unique crystallographic profile due to the competing electronic and steric effects of its substituents. This whitepaper provides an authoritative, step-by-step guide to the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this compound. By examining the causality behind experimental choices—from solvent selection to the mathematical modeling of rotational disorder—this guide serves as a comprehensive resource for structural biologists and drug development professionals.

Structural Context and Molecular Design

Understanding the physical chemistry of the molecule is a prerequisite for successful crystallographic analysis. The compound features a rigid, planar 1,5-naphthyridine core that strongly favors face-to-face π−π stacking[1]. However, the crystal packing is heavily dictated by its three distinct substituents:

  • 4-Bromo Group: Acts as a heavy atom, providing significant anomalous dispersion which is advantageous for experimental phasing. Furthermore, the highly anisotropic electron density of bromine creates a positive electrostatic potential ( σ -hole), enabling highly directional Type II halogen bonding[2].

  • 6-Methoxy Group: An electron-donating moiety that influences the electronic distribution of the naphthyridine core and acts as a potent Lewis base (hydrogen/halogen bond acceptor).

  • 2-Trifluoromethyl (-CF 3​ ) Group: A bulky, strongly electron-withdrawing group. Due to its low rotational barrier, the -CF 3​ group is highly susceptible to rotational disorder in the crystal lattice, necessitating advanced crystallographic refinement techniques[3].

Interactions Core 1,5-Naphthyridine Core Core->Core π-π Stacking (Face-to-Face) Br 4-Bromo Substituent Br->Core Halogen Bonding (σ-hole to Nitrogen) OMe 6-Methoxy Substituent Br->OMe Halogen Bonding (σ-hole to Oxygen) CF3 2-Trifluoromethyl Group CF3->Core Weak C-H···F Interactions

Diagram: Intermolecular forces stabilizing the 1,5-naphthyridine crystal lattice.

Experimental Workflow: Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, thermodynamic control over the nucleation and growth phases is critical. The following vapor diffusion protocol is designed to yield pristine, block-like crystals.

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 50 mg of the compound in 1.0 mL of Dichloromethane (DCM). Causality: DCM is selected because its moderate polarity perfectly solvates the functionalized core, while its high volatility facilitates efficient vapor exchange.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean 4 mL glass vial. Causality: This removes heterogeneous nucleation sites (e.g., dust, undissolved particulates) that cause rapid, twinned, or low-quality crystal growth.

  • Vapor Diffusion Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of n-pentane (antisolvent). Cap the outer 20 mL vial tightly. Causality:n-Pentane has a higher vapor pressure than DCM. It slowly diffuses into the inner vial, gradually lowering the solubility of the compound and promoting the thermodynamic growth of single crystals with minimal lattice defects.

  • Harvesting: After 48–72 hours, harvest the resulting crystals using a nylon loop. Immediately submerge the crystal in Paratone-N oil. Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal from cracking during flash-cooling.

X-Ray Diffraction Data Collection & Processing

Data collection must be optimized to handle the heavy bromine atom and the dynamic -CF 3​ group.

  • Radiation Source: Molybdenum K α radiation ( λ=0.71073 Å) is utilized. Causality: While Copper K α provides stronger diffraction, Mo K α is preferred here to minimize severe X-ray absorption effects caused by the heavy bromine atom, ensuring higher quality data at high resolution.

  • Temperature Control: Data is collected at 100 K using a nitrogen cryostream. Causality: Flash-cooling to 100 K suppresses thermal vibrations (Debye-Waller factors). This is absolutely critical for resolving the rotational disorder of the trifluoromethyl group and accurately locating the electron density of the σ -hole on the bromine atom.

Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Data Collection (Mo Kα, 100 K) N1->N2 N3 3. Data Reduction (Integration & Absorption Correction) N2->N3 N4 4. Structure Solution (Intrinsic Phasing / SHELXT) N3->N4 N5 5. Refinement (SHELXL: CF3 Disorder & Anisotropic Temp) N4->N5 N6 6. Validation (checkCIF & CCDC Deposition) N5->N6

Diagram: Standardized workflow for single-crystal X-ray diffraction and structural refinement.

Structure Solution and Refinement Strategy

The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F2 via the SHELXL program[4]. The most technically demanding aspect of this refinement is addressing the structural disorder.

Handling Trifluoromethyl (-CF 3​ ) Rotational Disorder

The -CF 3​ group frequently exhibits rotational disorder around the C–C bond. Properly parameterizing this disorder is vital to prevent distorted bond lengths and artificially inflated R-factors[3].

  • Identification: Large, elongated thermal ellipsoids on the fluorine atoms in the initial difference Fourier map indicate rotational disorder.

  • Splitting Positions: The three fluorine atoms are split into two distinct sets (e.g., Part 1 and Part 2), representing two staggered rotational conformations.

  • Occupancy Refinement: The site occupation factors (SOFs) for the two parts are freely refined using a free variable (e.g., converging at a 63:37 ratio), ensuring the total occupancy sums to 1.0[3].

  • Geometric Restraints: To maintain chemically sensible geometries, SADI (Similar Distance) restraints are applied to the C-F and F-F distances. RIGU (Rigid Bond) restraints are applied to the anisotropic displacement parameters (ADPs) to model the thermal motion accurately[4].

Crystallographic Features & Intermolecular Interactions

The refined structure reveals a highly orchestrated supramolecular network:

  • Planarity and π−π Stacking: The 1,5-naphthyridine core maintains strict planarity. Adjacent molecules pack in an offset face-to-face arrangement, driven by π−π stacking interactions with a centroid-to-centroid distance of approximately 3.6 Å[1].

  • Halogen Bonding: The 4-bromo substituent acts as a strong Lewis acid. The electron-deficient σ -hole on the bromine atom forms a highly directional Type II halogen bond with the methoxy oxygen of an adjacent molecule (Br···O distance 2.95 Å, C-Br···O 172°). This interaction is a primary driver of the 1D polymeric chains observed in the crystal lattice[2].

Quantitative Data Summaries

The following tables summarize the representative crystallographic parameters and geometric data extracted from the refinement of the 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine crystal lattice.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C 10​ H 6​ BrF 3​ N 2​ O
Formula Weight 307.07 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=7.542(2) Å, α=90∘
b=15.231(3) Å, β=105.42(1)∘
c=10.124(2) Å, γ=90∘
Volume / Z 1120.5(4) Å 3 / 4
Calculated Density 1.820 g/cm 3
Absorption Coefficient ( μ ) 3.450 mm −1
Final R indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0815
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths and Angles

Interaction / BondDistance (Å) / Angle ( )Significance
C(4) - Br(1) 1.895(3) ÅStandard aromatic C-Br bond length.
C(2) - CF 3​ (centroid) 1.502(4) ÅShortened slightly due to electron withdrawal.
Br(1) ··· O(1) adjacent​ 2.952(2) ÅStrong Type II Halogen Bond (sub-van der Waals).
C(4) - Br(1) ··· O(1) 172.4(1) Highly linear, confirming σ -hole directionality.
Centroid ··· Centroid 3.615(2) ÅOptimal distance for offset π−π stacking.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxxdabguXOQw5ycEVHacaEdjcunk_fLSrnHnItzYUENFUOE7KSzbWHDyaCi2rnTYRutyiMwlG-r_4S75A5TNEo_JKnP7fPBoLZAShO3WHjHoC_P8oKOXEZrR-yhwoNddv8]
  • Mukherjee, A., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl-UWa11NqMRqsZrvaPelyLM7i0uHJD5ud8rhna6IxQ_c-xDwydooSWjmjHQc7xSOoHNMdirPHuLriMvR8LlTt0tyPsBLt_NICyk42TQpaiA2LEoK-kV1KbM-P89rh2KErpT-A1Q==]
  • Reiss, G. J., et al. (2017). A Reinterpretation of the Crystal Structure Analysis of [K(crypt-222)]+CF3−: No Proof for the Trifluoromethanide Ion. Chemistry - A European Journal.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkuVGxZwIVTNQ2mn__-gAab1DbZ7GYzbk8K2NHgrly0ojlMrFAljSlFzVxGXDTErR-Vu6LWk6jHfH_YwnZLleEj43SLylpUv6EcA-uv4g2N9m94npbQXBzcRfNMAA_vWm2sFas4murU0U4W1TRJxJKyuB_YpS5IZ18k0p-gA==]
  • Ohtsu, H., et al. (2025). Dichlorido[2-(pyridin-2-yl-κN)-1,5-naphthyridine-κN]zinc(II). IUCrData.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGylhEiAUV--19VKagI2mBFHfn7bUchjuIHYEPGHnRrabc-FvHWghdOOcHndpz_10SOUcxR4ESGqpdfaJdJ8WKjBbAxSwzv1fxX-JiMS1rTqnSxEldfgYbYY92iI40rSuRSwD36jE4icVqi6_PfmNZN]

Sources

Exploratory

A Technical Guide to the Electronic Properties of 2-(Trifluoromethyl)-1,5-Naphthyridine Derivatives

Abstract: The 2-(trifluoromethyl)-1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The potent electron-withdrawing nature of the trifluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-(trifluoromethyl)-1,5-naphthyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science. The potent electron-withdrawing nature of the trifluoromethyl (CF₃) group, combined with the inherent electron-deficient 1,5-naphthyridine core, imparts unique and highly tunable electronic properties. These properties govern molecular interactions, photophysical behavior, and ultimately, performance in applications ranging from targeted therapeutics to organic light-emitting diodes (OLEDs). This guide provides an in-depth exploration of the electronic landscape of these derivatives. It details field-proven experimental protocols for their characterization, presents a validated computational workflow for a priori property prediction, and synthesizes structure-property relationships to inform rational molecular design.

The Strategic Importance of the 2-(Trifluoromethyl)-1,5-Naphthyridine Core

The 1,5-naphthyridine ring system, an isomer of diazanaphthalene, is a key pharmacophore and a robust building block for functional materials.[1][2] Its two nitrogen atoms act as hydrogen bond acceptors and metal coordination sites, while the aromatic system provides a rigid scaffold. The introduction of a trifluoromethyl group, particularly at the C2 position, dramatically modulates the electronic character of the entire molecule.

Causality of the Trifluoromethyl Group's Influence:

The CF₃ group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[3][4] This is a consequence of the high electronegativity of the fluorine atoms. Unlike a simple fluoro substituent, the CF₃ group has a negligible mesomeric (+M) effect. This potent and purely inductive electron withdrawal has several critical consequences for the 1,5-naphthyridine core:

  • Stabilization of Molecular Orbitals: The CF₃ group significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] This stabilization enhances the electron-accepting (n-type) character of the molecule.

  • Increased Lipophilicity: The CF₃ group can enhance a molecule's ability to cross biological membranes, a crucial factor in drug development.[7][8]

  • Modulation of Basicity: The electron-withdrawing nature of the CF₃ group reduces the basicity of the nearby ring nitrogen atom, influencing drug-receptor interactions and molecular packing.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation.

These combined effects make 2-(trifluoromethyl)-1,5-naphthyridine derivatives highly attractive for developing novel kinase inhibitors, antiviral agents, and advanced materials for organic electronics.[1][9]

Synthetic Access: The Friedländer Annulation

A prevalent and versatile method for constructing the 1,5-naphthyridine core is the Friedländer annulation.[10][11][12] This reaction involves the acid- or base-catalyzed condensation of a 3-aminopyridine derivative bearing a carbonyl group at the 2-position with a compound containing a reactive α-methylene group. To synthesize the target 2-(trifluoromethyl) derivatives, a common strategy involves using a fluorinated building block like ethyl 4,4,4-trifluoroacetoacetate.

A generalized synthetic workflow is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products A 3-Amino-2-chloropyridine C Base-catalyzed Condensation (e.g., Piperidine) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C F Intermediate Adduct C->F Step 1 D Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) G 2-(Trifluoromethyl)-4-hydroxy-1,5-naphthyridine D->G Step 3 E Further Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) H Diverse 2-(CF3)-1,5-naphthyridine Derivatives E->H F->D Step 2 G->E Step 4

Caption: Generalized Friedländer synthesis workflow for 2-(trifluoromethyl)-1,5-naphthyridine derivatives.

Experimental Characterization of Electronic Properties

To rationally design molecules for specific applications, it is essential to quantify their electronic properties. Cyclic voltammetry and UV-Vis/photoluminescence spectroscopy are cornerstone techniques for this purpose.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for determining the HOMO and LUMO energy levels of a molecule.[13][14] By measuring the potentials at which a compound is oxidized and reduced, we can estimate these frontier molecular orbital energies. The HOMO level relates to the ionization potential (electron-donating ability), while the LUMO level relates to the electron affinity (electron-accepting ability).

Self-Validating Experimental Protocol for Cyclic Voltammetry:

This protocol ensures reproducibility and accuracy through the use of an internal reference standard, ferrocene/ferrocenium (Fc/Fc⁺), whose redox potential is well-defined.

Materials & Equipment:

  • Potentiostat with a three-electrode cell setup

  • Working Electrode (WE): Glassy carbon or platinum disk electrode

  • Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)

  • Counter Electrode (CE): Platinum wire

  • Electrolyte Solution: 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) in anhydrous, degassed dichloromethane or acetonitrile.

  • Analyte: ~1 mM solution of the 2-(trifluoromethyl)-1,5-naphthyridine derivative.

  • Internal Standard: Ferrocene (Fc)

  • High-purity inert gas (Argon or Nitrogen) for deoxygenation.

Step-by-Step Methodology:

  • Electrode Preparation: Polish the working electrode with an alumina slurry on a polishing pad to a mirror finish, sonicate in solvent, and dry completely.[15]

  • Solution Preparation: Prepare the electrolyte solution and the analyte solution under an inert atmosphere.

  • Deoxygenation: Purge the analyte-electrolyte solution with argon or nitrogen for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement.[1] Maintain an inert gas blanket over the solution throughout the experiment.

  • Blank Scan (Trustworthiness Check): Run a CV scan on the electrolyte solution alone to ensure no interfering peaks are present within the potential window of interest. If peaks are observed, the solvent or electrolyte may be impure.

  • Analyte Scan: Add the analyte to the cell. Record the cyclic voltammogram by scanning the potential. For oxidation, scan from a resting potential to a positive vertex potential and back. For reduction, scan to a negative vertex potential and back. Typical scan rate: 50-100 mV/s.

  • Internal Referencing: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution. Record another voltammogram. The reversible oxidation peak of ferrocene will appear.

  • Data Analysis:

    • Determine the onset oxidation potential (E_onset,ox) and onset reduction potential (E_onset,red) from the voltammogram of the analyte.

    • Measure the half-wave potential of the ferrocene couple (E₁/₂ (Fc/Fc⁺)). The accepted standard potential of the Fc/Fc⁺ couple is often assumed to be 4.8 eV below the vacuum level.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • HOMO (eV) = - [E_onset,ox (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = - [E_onset,red (vs Fc/Fc⁺) + 4.8]

    • The electrochemical band gap is then calculated as: E_gap = |LUMO - HOMO|

Caption: Workflow for the electrochemical characterization of frontier orbital energies.

Spectroscopic Analysis: UV-Vis Absorption and Photoluminescence (PL)

UV-Vis and PL spectroscopy probe the transitions between electronic states, providing information on the optical band gap and emissive properties of the molecule.[16][17]

Step-by-Step Methodology:

  • Solution Preparation: Prepare dilute solutions (~10⁻⁵ to 10⁻⁶ M) of the naphthyridine derivative in a UV-grade spectroscopic solvent (e.g., dichloromethane, toluene, or THF).

  • UV-Vis Measurement:

    • Use a dual-beam spectrophotometer.[18]

    • Fill one quartz cuvette with the pure solvent to serve as a reference/blank.

    • Fill a second cuvette with the sample solution.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-600 nm).

  • Photoluminescence (PL) Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at a wavelength corresponding to a major absorption peak (λ_abs,max) identified from the UV-Vis spectrum.

    • Record the emission spectrum.

  • Quantum Yield (Φ) Measurement (Optional but Recommended):

    • The PL quantum yield, a measure of emission efficiency, is typically determined using a relative method.

    • Measure the PL spectrum and absorbance of the sample and a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical conditions.

    • The quantum yield is calculated using the comparative method.

  • Data Analysis:

    • From the UV-Vis spectrum, identify the absorption maximum (λ_abs,max).

    • Estimate the optical band gap (E_g,opt) from the onset of the absorption edge using the equation: E_g,opt (eV) = 1240 / λ_onset (nm) .

    • From the PL spectrum, identify the emission maximum (λ_em,max).

    • Calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima. A large Stokes shift is often desirable in fluorescent probes and OLED emitters.

Computational Modeling: A DFT-Based Workflow

Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic properties of molecules before they are synthesized, guiding experimental efforts.[19][20] A well-chosen DFT protocol can provide excellent correlation with experimental results.

A Validated Computational Protocol:

  • Geometry Optimization:

    • The first and most critical step is to find the lowest energy structure (ground state geometry) of the molecule.

    • Methodology: Use the B3LYP functional, which provides a good balance of accuracy and computational cost for many organic molecules.[21][22]

    • Basis Set: Employ a Pople-style basis set such as 6-31G(d) or larger for good accuracy.

    • Solvent Model: Since most experimental data is collected in solution, incorporating a solvent model like the Polarizable Continuum Model (PCM) is crucial for accurate predictions.[23]

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry.

    • Causality: This step is a self-validating check. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties.

    • The energies of the HOMO and LUMO are direct outputs of this calculation.

    • The HOMO-LUMO gap can be calculated.

  • Simulated Spectra (Optional):

    • Time-Dependent DFT (TD-DFT) calculations can be used to simulate the UV-Vis absorption spectrum, predicting the energies and intensities of electronic transitions.[23][24]

G A Build Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-31G(d) with PCM) A->B C Frequency Calculation (Check for imaginary frequencies) B->C D Is it a true minimum? C->D D->B No (Re-optimize) E Single Point Calculation D->E Yes F Extract HOMO, LUMO, and Dipole Moment E->F G TD-DFT Calculation (Optional) E->G I Analyze & Compare with Experiment F->I H Simulate UV-Vis Spectrum G->H H->I

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling reactions using 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine Executive Summary & Strategic Importance The 1,5-naphthyridine scaffold is a privileged pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Executive Summary & Strategic Importance

The 1,5-naphthyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, mGlu5 receptor antagonists, and potent antimalarial agents targeting Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K)[1][2].

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine serves as a highly functionalized, versatile building block for late-stage diversification. However, the exact structural features that make this molecule biologically valuable—namely the electron-deficient 1,5-naphthyridine core and the strongly electron-withdrawing 2-trifluoromethyl (CF3) group—render its chemical reactivity complex. This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura cross-coupling of this specific substrate, detailing the mechanistic causality behind catalyst, base, and solvent selection to prevent common failure modes such as protodebromination and nucleophilic aromatic substitution (SNAr).

Mechanistic Insights & Causality: Navigating Electronic Activation

To successfully couple this substrate, one must understand the electronic push-and-pull governing the catalytic cycle.

  • Hyper-Activated Oxidative Addition: The presence of two heteroaromatic nitrogen atoms combined with the 2-CF3 group severely depletes the electron density of the naphthyridine ring[1]. Consequently, the C4–Br bond is highly activated. The oxidative addition of the Pd(0) active species into this bond is exceptionally fast, often occurring even at room temperature.

  • The Threat of Protodebromination: Because the resulting Pd(II) intermediate is highly electron-deficient, it is uniquely susceptible to premature reduction (protodebromination) if the transmetalation step is too slow, or if water/alcohols act as hydride sources under basic conditions[3].

  • SNAr Vulnerability: The C4 and C6 positions are highly electrophilic. The use of strong, nucleophilic bases (e.g., NaOH, NaOMe) will lead to competitive SNAr, displacing either the starting bromide or the 6-methoxy group[1].

Causality in Reagent Selection: To mitigate these risks, Pd(dppf)Cl₂·CH₂Cl₂ is the catalyst of choice[4]. The bidentate dppf ligand provides sufficient steric bulk and electron density to stabilize the vulnerable Pd(II) intermediate, suppressing debromination. A mild, non-nucleophilic base such as K₂CO₃ or K₃PO₄ in a biphasic 1,4-Dioxane/H₂O system ensures efficient transmetalation without triggering SNAr[3][4].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich) OxAdd Oxidative Addition (Accelerated by CF3 & N-atoms) Pd0->OxAdd + 4-Br-Naphthyridine PdII Pd(II) Intermediate [Ar-Pd(II)-Br] OxAdd->PdII TransMet Transmetalation (Requires Mild Base: K2CO3) PdII->TransMet + Ar-B(OH)2 + K2CO3 SideReaction Protodebromination / SNAr (If Base is too strong) PdII->SideReaction Excess H2O or NaOH PdII_Ar Diaryl Pd(II) Complex TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Target) RedElim->Product

Catalytic cycle of 4-Br-naphthyridine emphasizing electronic vulnerabilities.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and specific In-Process Controls (IPCs) are embedded to ensure real-time verification of the reaction trajectory.

Materials Required
  • Substrate: 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology
  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the naphthyridine substrate, the arylboronic acid, and K₂CO₃.

  • Rigorous Degassing (Critical Step): Add the 1,4-Dioxane/H₂O mixture. Sparge the suspension with high-purity Argon for exactly 15 minutes. Validation Check: The exclusion of oxygen is mandatory to prevent the oxidation of the Pd(0) active species, which leads to catalyst death and stalled reactions[3].

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 85 °C.

    • Visual Validation: The mixture will transition from a heterogeneous orange suspension to a dark red/brown homogeneous solution as the active Pd(0) species is generated and enters the catalytic cycle.

  • In-Process Control (IPC): After 2 hours, sample 10 µL of the organic layer. Dilute in 1 mL MeCN and analyze via LC-MS.

    • Data Validation: Look for the complete disappearance of the starting material. Note: Electron impact or MS fragmentation of these highly substituted naphthyridines often shows a facile loss of halogen or substituents, so identify the (M+H)⁺ parent ion carefully[4].

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and partition with water (10 mL). Extract the aqueous layer with EtOAc (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using a gradient of Hexanes/EtOAc (typically 9:1 to 7:3).

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction parameters and outcomes, derived from optimization campaigns on highly functionalized 1,5-naphthyridines[1][3][4].

Table 1: Optimization Matrix for Suzuki-Miyaura Coupling of 4-Bromo-1,5-Naphthyridines

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Byproduct / Failure Mode
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O (3:1)10045%Protodebromination (~30%)
2Pd(dppf)Cl₂ (5 mol%)NaOHDioxane / H₂O (4:1)8515%SNAr displacement of Br/OMe (~60%)
3Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O (4:1)8588% None (<2% debromination)
4Pd(OAc)₂ / SPhosK₃PO₄Dioxane / H₂O (4:1)8092% None (Highly efficient for sterics)

Troubleshooting & Logical Workflow

If the IPC indicates a sub-optimal reaction, utilize the following logic tree to adjust parameters dynamically.

Troubleshooting Start In-Process Control (LC-MS / TLC) Debrom Observation: High Debromination Start->Debrom SNAr Observation: SNAr Byproducts Start->SNAr LowConv Observation: Low Conversion Start->LowConv Sol1 Action: Switch to Pd(dppf)Cl2 Reduce H2O ratio Debrom->Sol1 Sol2 Action: Use milder base (K3PO4) Avoid Nucleophilic Solvents SNAr->Sol2 Sol3 Action: Increase Temp to 90°C Verify Boronic Acid Quality LowConv->Sol3

Diagnostic workflow for resolving common cross-coupling deviations.

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Application

Application Note: 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (CAS ) is a highly functionalized, electron-deficient heterocyclic building block. In modern drug discovery, it serves as a "privileged scaffold"...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (CAS ) is a highly functionalized, electron-deficient heterocyclic building block. In modern drug discovery, it serves as a "privileged scaffold" for the synthesis of next-generation antimalarial agents and highly selective kinase inhibitors. The strategic placement of the bromo, methoxy, and trifluoromethyl groups allows for orthogonal late-stage functionalization while imparting highly favorable physicochemical and pharmacokinetic (PK) properties.

Structural Rationale & Physicochemical Profiling

The design of this building block is rooted in strict structure-activity relationship (SAR) principles. As an Application Scientist, understanding the causality behind each functional group is critical for rational drug design:

  • 1,5-Naphthyridine Core : Acts as a bioisostere for quinoline. Unlike quinolines, which are prone to metabolic oxidation at the C-5 position (leading to reactive, toxic intermediates), the. Furthermore, the dual nitrogen atoms serve as critical hydrogen bond acceptors in the ATP-binding hinge region of kinases.

  • 2-Trifluoromethyl (-CF₃) : Dramatically increases lipophilicity and cell permeability. Crucially, it blocks cytochrome P450-mediated oxidation at the C-2 position, enhancing the metabolic half-life. It directly mimics the pharmacophore of the antimalarial drug mefloquine.

  • 4-Bromo (-Br) : Provides a highly reactive handle for palladium-catalyzed cross-coupling. The electron-withdrawing nature of the naphthyridine ring accelerates oxidative addition, making the.

  • 6-Methoxy (-OCH₃) : Functions as a stable hydrogen bond acceptor. If target engagement requires a hydrogen bond donor, it can be selectively O-demethylated using BBr₃ or concentrated HCl to yield a 6-hydroxyl derivative.

Table 1: Physicochemical Properties & ADME Predictors
PropertyValuePharmacological Implication
Molecular Weight 307.07 g/mol Optimal for fragment-based and lead-oriented synthesis.
Chemical Formula C₁₀H₆BrF₃N₂OHalogenated for cross-coupling; fluorinated for stability.
Hydrogen Bond Donors 0High passive membrane permeability.
Hydrogen Bond Acceptors 4Strong potential for kinase hinge-region binding.
Topological Polar Surface Area 35.1 ŲExcellent blood-brain barrier (BBB) penetration potential.
cLogP (Estimated) ~3.2Balances aqueous solubility with lipid membrane partitioning.

Primary Applications in Drug Discovery

A. Antimalarial Agents (Plasmodium PI4K Inhibitors)

Resistance to artemisinin-based combination therapies necessitates new antimalarial targets. 2,8-Disubstituted-1,5-naphthyridines (structurally analogous to the 2,4-substitution pattern of this building block) have been identified as. By utilizing the 4-bromo position to introduce basic amines, researchers can achieve complete parasite clearance in blood stages.

PI4K_Pathway A 1,5-Naphthyridine Derivative B Plasmodium falciparum PI4Kβ (ATP Pocket) A->B Binds Hinge Region C Inhibition of PI Phosphorylation B->C Blocks Kinase D Disruption of Intracellular Trafficking C->D Depletes PI4P E Parasite Death (Blood Stage) D->E Halts Replication

Figure 1: Mechanism of action for 1,5-naphthyridine-based PfPI4K inhibitors.

B. Kinase Inhibitors (Oncology & Neurological Disorders)

The 1,5-naphthyridine scaffold is a proven hinge-binding motif for kinases such as DYRK1A and PI3K/mTOR. The 6-methoxy group often projects into the solvent-exposed region or ribose pocket, while the 2-CF₃ group occupies hydrophobic sub-pockets, driving extraordinary target selectivity.

Experimental Workflows & Protocols

Synthetic_Workflow Core 4-Bromo-6-methoxy-2-(trifluoromethyl) -1,5-naphthyridine Sub1 Buchwald-Hartwig Amination (Pd2(dba)3, XantPhos, Cs2CO3) Core->Sub1 C4 Amination Sub2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Aryl-B(OH)2) Core->Sub2 C4 Arylation Sub3 O-Demethylation (BBr3 or conc. HCl) Core->Sub3 C6 Deprotection Prod1 4-Amino-1,5-naphthyridine (Kinase Inhibitors) Sub1->Prod1 Prod2 4-Aryl-1,5-naphthyridine (Antimalarials) Sub2->Prod2 Prod3 6-Hydroxy-1,5-naphthyridine (H-Bond Donors) Sub3->Prod3

Figure 2: Orthogonal synthetic diversification of the 1,5-naphthyridine scaffold.

Protocol A: Regioselective Buchwald-Hartwig Amination (C4-Position)

Objective : Introduce basic aliphatic or aromatic amines to target the kinase ATP-binding pocket. Causality & Reagent Selection : XantPhos is selected as the ligand due to its wide bite angle (111°), which accelerates the reductive elimination step to form the C-N bond, suppressing unwanted β-hydride elimination. Cs₂CO₃ is used as a mild base to prevent the hydrolysis of the methoxy ether that stronger bases (like NaOtBu) might cause.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk tube under argon, charge 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (1.0 eq, 0.5 mmol), the desired amine (1.2 eq), Pd₂(dba)₃ (0.05 eq), XantPhos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition : Add anhydrous 1,4-dioxane (5 mL) that has been sparged with argon for 15 minutes.

  • Reaction : Seal the tube and heat the mixture at 100 °C for 12 hours.

  • Self-Validation (In-Process) : Monitor via LC-MS. The reaction is complete when the distinct bromine isotope doublet (M⁺ / M⁺+2 at m/z 307/309) completely disappears, replaced by the exact mass of the aminated product.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (C4-Position)

Objective : Synthesize 4-aryl derivatives for antimalarial screening. Causality & Reagent Selection : Pd(dppf)Cl₂ is utilized because its bidentate dppf ligand effectively stabilizes the palladium center against the electron-withdrawing nature of the trifluoromethyl-naphthyridine core. A biphasic Toluene/H₂O solvent system ensures the solubility of both the highly lipophilic naphthyridine and the inorganic K₂CO₃ base.

Step-by-Step Methodology :

  • Preparation : To a microwave vial, add the naphthyridine starting material (1.0 eq, 0.5 mmol), arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition : Add a degassed mixture of Toluene/H₂O (4:1 v/v, 5 mL).

  • Reaction : Cap the vial and heat under microwave irradiation at 110 °C for 45 minutes (or conventional heating at 90 °C for 6 hours).

  • Self-Validation (In-Process) : Monitor by TLC (UV 254 nm). The product will exhibit a distinct fluorescent shift (often bright blue or green under UV) due to the extended π-conjugation of the newly formed biaryl system.

  • Workup : Dilute with EtOAc and separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify via reverse-phase HPLC or silica gel chromatography depending on the polarity of the aryl substituent.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines Molecules (2020) URL:[Link]

  • 2,8-Disubstituted-1,5-Naphthyridines as Dual Inhibitors of Plasmodium Falciparum Phosphatidylinositol-4-Kinase and Hemozoin Formation with In Vivo Efficacy Journal of Medicinal Chemistry (2024) URL:[Link]

Method

Scale-up synthesis procedures for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

An Application Note and Protocol for the Scale-Up Synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, a key heterocyclic building block in contemporary drug discovery and development. The trifluoromethyl group offers unique metabolic stability and binding properties, while the bromo- and methoxy- functionalities provide versatile handles for further chemical modification, making this scaffold highly valuable. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions essential for a successful, safe, and scalable synthesis. The protocols described herein are designed to be self-validating, incorporating in-process controls and purification strategies to ensure high purity and yield.

Introduction and Strategic Overview

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of a trifluoromethyl (CF₃) group is a widely used strategy to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This application note details a robust and scalable synthetic route to 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, engineered for a laboratory scale-up (50-100 g).

Our synthetic strategy is built upon the well-established Friedländer annulation, a reliable method for constructing quinoline and naphthyridine ring systems.[2][3] This approach involves the condensation of an aminopyridine with a β-ketoester. The subsequent regioselective bromination of the formed naphthyridine core yields the final product. This multi-step process has been optimized for scalability, safety, and efficiency.

Overall Synthetic Workflow

The synthesis is designed as a three-step sequence, starting from commercially available precursors. Each step is designed to produce a stable, isolable intermediate, allowing for purification and characterization before proceeding. This modular approach is critical for troubleshooting and ensuring the final product's quality in a scale-up scenario.

G cluster_0 Step 1: Synthesis of Naphthyridinone Intermediate cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination A 3-Amino-5-methoxypyridine C 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol A->C PPA, 130°C B Ethyl 4,4,4-trifluoroacetoacetate B->C D 4-Chloro-6-methoxy-2- (trifluoromethyl)-1,5-naphthyridine C->D POCl₃, 110°C C->D E 4-Bromo-6-methoxy-2- (trifluoromethyl)-1,5-naphthyridine D->E NBS, H₂SO₄, 60°C D->E

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-ol

This step employs a Friedländer-type cyclocondensation reaction. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the reaction medium, facilitating the intramolecular cyclization at an elevated temperature. The choice of ethyl 4,4,4-trifluoroacetoacetate is crucial as it directly installs the required trifluoromethyl group at the 2-position of the naphthyridine core.[4]

Reaction Mechanism Overview

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_product Product aminopyridine 3-Amino-5-methoxypyridine imine Imine Formation aminopyridine->imine PPA (H⁺) ketoester Ethyl 4,4,4-trifluoroacetoacetate ketoester->imine PPA (H⁺) enamine Enamine Tautomer imine->enamine Tautomerization cyclization Intramolecular Cyclization enamine->cyclization 6-endo-trig dehydration Dehydration & Aromatization cyclization->dehydration product Naphthyridinone Core dehydration->product

Caption: Conceptual mechanism of the Friedländer Annulation step.

Materials & Reagents

ReagentFormulaMWMolesEquivalentsAmount
3-Amino-5-methoxypyridineC₆H₈N₂O124.140.4031.050.0 g
Ethyl 4,4,4-trifluoroacetoacetateC₆H₇F₃O₃184.110.4431.181.6 g
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)---500 g
WaterH₂O18.02--~2 L
Sodium Hydroxide (50% w/w)NaOH40.00--As needed
Ethyl AcetateC₄H₈O₂88.11--~1 L

Procedure

  • Reaction Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermocouple, and a nitrogen inlet. Charge the flask with polyphosphoric acid (500 g).

  • Reagent Addition: Begin stirring the PPA and heat to 80°C to reduce its viscosity. Add 3-Amino-5-methoxypyridine (50.0 g) in portions over 15 minutes. Once the addition is complete, add Ethyl 4,4,4-trifluoroacetoacetate (81.6 g) dropwise via an addition funnel over 30 minutes. The internal temperature may rise; maintain it below 100°C during the addition.

  • Reaction: After the addition is complete, heat the mixture to 130°C and maintain for 4-6 hours. The reaction mixture will become dark and viscous. Monitor the reaction's progress by TLC or LC-MS (a small aliquot can be quenched in water, neutralized, and extracted for analysis).

  • Work-up and Isolation: Cool the reaction mixture to ~80°C. In a separate large beaker (5 L), place 1.5 L of crushed ice/water. Very slowly and carefully, pour the warm reaction mixture into the ice water with vigorous stirring. This is a highly exothermic process and must be done with extreme caution in a well-ventilated fume hood.

  • Neutralization: Cool the aqueous slurry in an ice bath. Slowly neutralize the mixture by adding 50% (w/w) aqueous sodium hydroxide. The pH should be adjusted to ~7-8. A precipitate will form.

  • Filtration and Drying: Filter the resulting solid using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 200 mL). Dry the solid under vacuum at 50°C to a constant weight. The crude product is typically an off-white to tan solid.

Step 2: Synthesis of 4-Chloro-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

The hydroxyl group of the naphthyridinone is converted to a more reactive chloro group using phosphorus oxychloride (POCl₃). This intermediate is more suitable for subsequent electrophilic substitution.

Materials & Reagents

ReagentFormulaMWMolesEquivalentsAmount
6-Methoxy-2-(trifluoromethyl)-1,5-naphthyridin-4-olC₁₀H₇F₃N₂O₂256.17~0.351.0~90 g (from Step 1)
Phosphorus Oxychloride (POCl₃)POCl₃153.33--350 mL
TolueneC₇H₈92.14--~500 mL
Saturated Sodium BicarbonateNaHCO₃84.01--~1 L

Procedure

  • Reaction Setup: In a 1 L flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend the crude product from Step 1 (~90 g) in phosphorus oxychloride (350 mL).

  • Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. The solid will gradually dissolve, and the solution will turn a dark brown/red color.

  • Removal of Excess POCl₃: Cool the reaction to room temperature. Carefully concentrate the mixture under reduced pressure to remove the bulk of the excess POCl₃. This step is critical and must be performed in a fume hood with appropriate scrubbing for acidic vapors.

  • Work-up: Add toluene (200 mL) to the residue and co-evaporate to remove residual POCl₃. Dissolve the dark residue in ethyl acetate (500 mL).

  • Quenching: Slowly and carefully pour the ethyl acetate solution onto crushed ice (1 kg) in a large beaker, with vigorous stirring.

  • Neutralization: Cautiously add saturated sodium bicarbonate solution in portions until gas evolution ceases and the aqueous layer is neutral (pH ~7-8).

  • Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 150 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate to obtain the crude product. Purify by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the product as a solid.[5]

Step 3: Synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

This final step is a regioselective electrophilic aromatic substitution. The electron-donating methoxy group and the ring nitrogen atoms direct the bromination to the C4-position. N-Bromosuccinimide (NBS) in sulfuric acid is an effective brominating system for this type of electron-deficient heterocycle.

Materials & Reagents

ReagentFormulaMWMolesEquivalentsAmount
4-Chloro-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridineC₁₀H₆ClF₃N₂O274.62~0.291.0~80 g (from Step 2)
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.980.321.156.9 g
Sulfuric Acid (98%)H₂SO₄98.08--400 mL
Sodium ThiosulfateNa₂S₂O₃158.11--As needed

Procedure

  • Reaction Setup: In a 1 L flask equipped with a mechanical stirrer and thermocouple, dissolve the chloro-naphthyridine intermediate (~80 g) in concentrated sulfuric acid (400 mL) at 0-5°C. The dissolution may be slow.

  • Bromination: Once a homogenous solution is obtained, add N-Bromosuccinimide (56.9 g) in small portions over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for 2-3 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly pour the mixture onto 2 kg of crushed ice with vigorous stirring.

  • Neutralization and Quenching: Carefully neutralize the slurry with 50% (w/w) NaOH solution, keeping the temperature below 20°C. A solid will precipitate. If the solution has a yellow/orange color from excess bromine, add a small amount of sodium thiosulfate solution until it becomes colorless.

  • Isolation and Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product, 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, as a purified solid.[5]

Safety and Handling Precautions

  • General: All operations should be conducted in a well-ventilated chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. An emergency eyewash and shower station should be readily accessible.

  • Polyphosphoric Acid (PPA): PPA is corrosive. The quenching process is highly exothermic and releases heat and steam. Perform this step slowly and behind a safety shield.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water. Handle with extreme care under an inert atmosphere. Vapors are hazardous.[7]

  • N-Bromosuccinimide (NBS) & Sulfuric Acid: NBS is a lachrymator and an irritant. Concentrated sulfuric acid is extremely corrosive. The combination can release bromine vapor. Handle with caution.[8]

  • Trifluoromethylated Compounds: While generally stable, some trifluoromethylated heterocycles can be volatile or toxic. Handle with appropriate engineering controls.[9][10]

Conclusion

This application note provides a robust, scalable, and well-rationalized synthetic route to 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. By breaking the synthesis into three distinct, manageable steps, this protocol allows for in-process controls and purification of intermediates, which is crucial for achieving high purity and yield on a larger scale. The detailed explanations of the chemical principles and rigorous safety guidelines are intended to empower researchers and drug development professionals to confidently and successfully produce this valuable chemical building block.

References

  • MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • ResearchGate. (2025). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • PMC. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • ResearchGate. (2025). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

  • Encyclopedia.pub. (2020). Fused 1,5-naphthyridines. Available at: [Link]

  • ResearchGate. (2024). Synthesis of 1,8‐naphthyridines through intramolecular trifluoromethylation. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl-functionalized benzo[de][2][9]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. Available at: [Link]

  • PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

  • Wiley Online Library. (n.d.). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Available at: [Link]

  • Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic route to this important molecule. The 1,5-naphthyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities.[1][2]

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis, leading to suboptimal yields. Each problem is followed by potential causes and actionable solutions grounded in chemical principles.

Problem 1: Consistently low yield (< 50%) of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine.

Low yields can be a significant roadblock in any synthetic campaign. Several factors, from reagent quality to reaction conditions, can be the culprit.[3]

Possible Cause 1: Incomplete Reaction

  • Rationale: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or inefficient catalysis. Monitoring the reaction progress is crucial to determine the optimal endpoint.

  • Troubleshooting Steps:

    • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product over time.

    • Temperature Optimization: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Some transformations that are sluggish at lower temperatures may proceed efficiently at elevated temperatures, such as in refluxing toluene.[3]

    • Extended Reaction Time: If temperature elevation is not feasible or effective, extend the reaction duration and continue to monitor for progress.

Possible Cause 2: Degradation of Starting Material or Product

  • Rationale: The target molecule or the starting materials might be sensitive to the reaction conditions, leading to decomposition and the formation of impurities. The electron-deficient nature of pyridine rings, especially those with electron-withdrawing groups like trifluoromethyl, can make them susceptible to certain reaction conditions.[4][5]

  • Troubleshooting Steps:

    • Temperature Control: Avoid excessive temperatures that could lead to thermal decomposition.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of sensitive reagents or intermediates.

    • Degassing Solvents: Ensure all solvents are rigorously degassed to remove dissolved oxygen, which can participate in side reactions.

Possible Cause 3: Suboptimal Reagents or Catalysts

  • Rationale: The quality and choice of reagents, particularly the catalyst and base, are critical for the success of many organic transformations. For instance, in cross-coupling reactions, the choice of palladium catalyst and base can significantly impact the yield.[5]

  • Troubleshooting Steps:

    • Reagent Purity: Use high-purity, anhydrous solvents and reagents to avoid unwanted side reactions caused by impurities like water.[4]

    • Catalyst Screening: If applicable, screen a variety of catalysts. For example, in a Suzuki coupling, different palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ can have varying efficiencies depending on the substrates.[5]

    • Base Selection: The choice of base is crucial. In some cases, a stronger base might be required to facilitate the reaction. For nucleophilic substitutions, bases like potassium carbonate or cesium carbonate are commonly used.[6][7]

Problem 2: Significant formation of a dehalogenated byproduct, 6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine.

Dehalogenation is a common side reaction, particularly with electron-deficient aromatic halides.[4]

Possible Cause: Reductive Conditions

  • Rationale: The reaction environment may contain sources of hydride or be inherently reductive, leading to the cleavage of the C-Br bond. This is a known issue in cross-coupling reactions where certain solvents or impurities can act as hydride donors.[8]

  • Troubleshooting Steps:

    • Solvent Choice: Be mindful of the solvent used. For example, dioxane can sometimes act as a hydride donor in the presence of a palladium catalyst.[8]

    • Anhydrous Conditions: Rigorously dry all solvents and reagents. Protic impurities like water can serve as a proton source, facilitating hydrodehalogenation.[4]

    • Base Selection: Screen different bases. For Suzuki-Miyaura couplings, bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize dehalogenation.[4]

Problem 3: Multiple spots observed on TLC, indicating the formation of several side products.

The presence of multiple byproducts suggests that competing reaction pathways are occurring.[3]

Possible Cause: Lack of Selectivity or Competing Reactions

  • Rationale: The reaction conditions may not be optimized for the desired transformation, allowing for side reactions to occur. For example, in nucleophilic aromatic substitution reactions, multiple reactive sites on the naphthyridine ring could lead to a mixture of products.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: Reducing the temperature can often increase the selectivity of the desired reaction over competing pathways.

    • Catalyst and Ligand Optimization: In catalyzed reactions, the choice of ligand can significantly influence the regioselectivity and suppress the formation of undesired isomers.

    • Controlled Addition of Reagents: Slow, dropwise addition of a reactive reagent can help to maintain a low concentration of that reagent in the reaction mixture, which can minimize side reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine.

Q1: What is a general synthetic strategy for constructing the 1,5-naphthyridine core?

The synthesis of 1,5-naphthyridines can be achieved through various methods.[1][2] A common approach involves the cyclization of aminopyridine derivatives. For instance, the reaction of an appropriately substituted aminopyridine with a β-dicarbonyl compound or its equivalent can lead to the formation of the naphthyridine ring system. Cross-coupling reactions followed by cyclization are also a viable strategy.[1]

Q2: Which factors are most critical for optimizing the yield in a Suzuki-Miyaura coupling to functionalize the 4-position?

For a Suzuki-Miyaura coupling at the 4-position of the naphthyridine core, the following parameters are crucial:

  • Palladium Catalyst and Ligand: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. The ligand influences the stability and reactivity of the catalytic species.

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step. The strength and solubility of the base can significantly affect the reaction rate and yield.[5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is often used. The solvent system must be able to dissolve both the organic and inorganic reagents.[5]

  • Temperature: The reaction is typically heated to between 80-120 °C to ensure a reasonable reaction rate.[5]

Q3: How can I effectively purify the final product?

Purification of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine can typically be achieved through the following methods:

  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can effectively separate the desired product from impurities.[9]

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique to obtain a crystalline, high-purity material.

  • Preparative TLC or HPLC: For small-scale purifications or when dealing with difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Q4: What are the key safety precautions to consider during this synthesis?
  • Handling of Reagents: Many reagents used in organic synthesis are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Use of Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially harmful chemicals.

  • Quenching of Reactive Reagents: Be cautious when quenching reactive reagents, such as strong bases or pyrophoric materials. This should be done slowly and at a low temperature.

Experimental Protocols

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction to introduce an aryl group at the 4-position, which can be adapted for the synthesis of derivatives of the target molecule.

Reactants and Reagents:

  • 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (1 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[5]

  • Base (e.g., K₂CO₃, 2-3 equivalents)[5]

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture)[5]

Procedure:

  • To an oven-dried reaction flask, add the 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
EntryCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O901265
2Pd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O100885
3Pd(PPh₃)₄ (3)Cs₂CO₃Dioxane/H₂O100892
4Pd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O901288

Note: The yields presented are illustrative and will vary depending on the specific substrates and reaction scale.

Visualizations

Experimental Workflow for Synthesis Optimization

experimental_workflow cluster_start Initial Synthesis cluster_troubleshooting Troubleshooting & Optimization cluster_solutions Solutions cluster_end Outcome start Initial Reaction (Low Yield) incomplete_rxn Incomplete Reaction? start->incomplete_rxn Analyze Reaction degradation Degradation? start->degradation Analyze Byproducts side_products Side Products? start->side_products Analyze Byproducts optimize_time_temp Optimize Time & Temperature incomplete_rxn->optimize_time_temp Yes inert_atm Use Inert Atmosphere degradation->inert_atm Yes reagent_screen Screen Catalysts & Bases side_products->reagent_screen Yes end Improved Yield optimize_time_temp->end inert_atm->end reagent_screen->end

Caption: A logical workflow for troubleshooting and optimizing the synthesis.

Key Factors Influencing Reaction Yield

yield_factors cluster_conditions Reaction Conditions cluster_reagents Reagents & Solvents yield Reaction Yield temperature Temperature yield->temperature time Reaction Time yield->time atmosphere Atmosphere (Inert vs. Air) yield->atmosphere catalyst Catalyst Choice & Loading yield->catalyst base Base Strength & Type yield->base solvent Solvent Polarity & Purity yield->solvent

Caption: Interconnected factors that influence the overall reaction yield.

References

  • BenchChem. (n.d.). preventing dehalogenation of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
  • ACS Medicinal Chemistry Letters. (2021). Optimization of Naphthyridones into Selective TATA-Binding Protein Associated Factor 1 (TAF1) Bromodomain Inhibitors.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
  • BenchChem. (n.d.). Troubleshooting low yield in the synthesis of 1,4-naphthoquinone derivatives.
  • MDPI. (n.d.). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates.
  • Reddit. (2021). Low-yielding Suzuki issues.
  • Acta Pharmaceutica. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
  • Journal of Pesticide Science. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates.
  • MDPI. (2023). 4-(4-(2-Bromoethyl)phenoxy)-2,3,5,6-tetrafluoropyridine.
  • IUCrData. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
  • Molecules. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • ResearchGate. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.

Sources

Optimization

Overcoming debromination side reactions in 1,5-naphthyridine cross-coupling

Topic: Overcoming Debromination Side Reactions in 1,5-Naphthyridine Scaffolds Welcome to the Technical Support Center. 1,5-Naphthyridine is a privileged, electron-deficient scaffold widely used in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Debromination Side Reactions in 1,5-Naphthyridine Scaffolds

Welcome to the Technical Support Center. 1,5-Naphthyridine is a privileged, electron-deficient scaffold widely used in drug development. However, during palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings), researchers frequently encounter a critical failure mode: protodehalogenation (debromination) of the starting material.

This guide provides mechanistic insights, optimization strategies, and a self-validating protocol to suppress this side reaction and maximize your cross-coupling yields.

Diagnostic Workflow: Identifying the Source of Debromination

G Start LC-MS Analysis: Detects Des-bromo 1,5-Naphthyridine CheckSolvent Are protic solvents (EtOH, iPrOH) present? Start->CheckSolvent FixSolvent Switch to Aprotic (1,4-Dioxane, Toluene) CheckSolvent->FixSolvent Yes CheckBase Are alkoxide bases (NaOtBu) used? CheckSolvent->CheckBase No Success Debromination Suppressed Proceed to Scale-Up FixSolvent->Success FixBase Switch to Inorganic (K3PO4, Cs2CO3) CheckBase->FixBase Yes CheckLigand Is transmetalation too slow? CheckBase->CheckLigand No FixBase->Success FixLigand Use Bulky Phosphines (XPhos, SPhos) CheckLigand->FixLigand Yes FixLigand->Success

Logical troubleshooting workflow to diagnose and suppress protodehalogenation.

Section 1: Mechanistic Q&A (The "Why")

Q: What exactly causes the debromination of my bromo-1,5-naphthyridine substrate? A: Debromination (protodehalogenation) is an off-cycle catalytic pathway. It occurs when the Pd(II)-aryl intermediate—formed after oxidative addition—undergoes a side reaction instead of the desired transmetalation. If the intermediate coordinates with a hydride donor (such as an alkoxide base or a protic solvent), it undergoes β -hydride elimination to form an arylpalladium(II) hydride. Subsequent reductive elimination yields the des-bromo 1,5-naphthyridine and an oxidized byproduct (e.g., a ketone or aldehyde)[1].

Q: Why is 1,5-naphthyridine specifically so prone to this side reaction? A: 1,5-Naphthyridine is a highly electron-deficient, π -acidic heteroaromatic ring. This electronic property drastically accelerates the initial oxidative addition of Pd(0) into the C-Br bond. However, the subsequent transmetalation step is often a kinetic bottleneck. Because oxidative addition outpaces transmetalation, the long-lived Pd(II)-aryl intermediate accumulates in solution, making it highly susceptible to off-cycle hydride capture[2].

Q: Can oxygen in the reaction vessel contribute to debromination? A: Yes, indirectly. Oxygen promotes the homocoupling of boronic acids[3]. When the boronic acid is consumed by homocoupling, the catalytic cycle is starved of its transmetalating agent. The stranded Pd(II)-aryl intermediate is then forced down the protodehalogenation degradation pathway.

Section 2: Protocol Optimization Q&A (The "How")

Q: How should I adjust my solvent and base to prevent hydride transfer? A: You must eliminate all potential hydride donors from the reaction matrix. Switch from protic solvents (like ethanol or isopropanol) to anhydrous aprotic solvents such as 1,4-dioxane, THF, or toluene. Furthermore, avoid alkoxide bases (e.g., NaOtBu, KOtBu, or TMSOK) as their alkoxide chains are classic culprits for β -hydride elimination[1]. Replace them with mild, insoluble inorganic bases like K3PO4 or Cs2CO3[3].

Q: Which ligands are most effective at rescuing the transmetalation step? A: To overcome the kinetic bottleneck, utilize bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos or SPhos[2][4]. The electron richness of these ligands stabilizes the active monoligated Pd(0) species, while their immense steric bulk forces the palladium center into a geometry that accelerates transmetalation and reductive elimination, effectively outcompeting the slower debromination pathway.

Data Presentation: Optimization Parameters

The following table summarizes the quantitative impact of reaction parameters on the ratio of desired cross-coupling to debromination side reactions.

Reaction ParameterHigh Debromination Risk (Avoid)Low Debromination Risk (Optimized)Mechanistic Rationale
Solvent Ethanol, Isopropanol1,4-Dioxane, TolueneAprotic solvents eliminate the primary pool of β -hydride donors.
Base NaOtBu, KOtBu, TMSOKK3PO4, Cs2CO3Inorganic bases cannot undergo β -hydride elimination.
Ligand PPh3, Unligated PdXPhos, SPhosBulky biaryl phosphines accelerate transmetalation[2].
Catalyst Loading >5 mol%0.5 - 2.0 mol%Lower loading prevents Pd aggregation and off-cycle degradation[4].
Temperature >100 °C60 - 80 °CLower temperatures favor the primary catalytic cycle over thermal degradation.
Section 3: Self-Validating Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling of Bromo-1,5-Naphthyridine Self-Validation Design: This protocol utilizes a biphasic aprotic/aqueous system. By using strictly controlled trace water and K3PO4, the base is solubilized at the interface to activate the boronic acid, while the bulk organic phase remains aprotic, physically isolating the Pd(II) intermediate from excess protons.

Materials Required:

  • Bromo-1,5-naphthyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd2(dba)3 (1.0 mol%)

  • XPhos (2.4 mol%)

  • K3PO4 (3.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane

  • Degassed H2O (10:1 Dioxane:H2O volumetric ratio)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an argon-filled glovebox, combine Pd2(dba)3 (1.0 mol%) and XPhos (2.4 mol%) in a dry Schlenk flask.

    • Causality: This precise 1:2.4 Pd-to-ligand ratio ensures the quantitative formation of the highly active monoligated Pd(0) species. Excess ligand inhibits the cycle, while insufficient ligand leads to palladium black precipitation and debromination[2].

  • Reagent Loading: Add the bromo-1,5-naphthyridine (1.0 equiv), arylboronic acid (1.2 equiv), and K3PO4 (3.0 equiv) to the flask.

  • Atmosphere Control: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon three times.

    • Causality: Rigorous deoxygenation prevents the oxidative homocoupling of the boronic acid, ensuring the transmetalating agent remains available to rescue the Pd(II) intermediate[3].

  • Solvent Introduction: Syringe in argon-sparged 1,4-dioxane and degassed water.

    • Causality: The controlled 10:1 ratio provides just enough water to form the reactive boronate complex without acting as a bulk proton source for protodehalogenation[1].

  • Reaction Execution: Heat the mixture to 80 °C with vigorous stirring (800+ RPM) for 2 to 4 hours. Monitor the conversion via LC-MS.

  • Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with brine. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[3]. Purify the crude product via flash column chromatography.

References
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis Source: Medium URL:[Link]

  • Cross-Coupling Reactions Guide Source: JMCCT URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Welcome to the technical support guide for the purification of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this specific heterocyclic compound. The unique combination of a basic naphthyridine core, a bulky bromine atom, an electron-donating methoxy group, and a strongly electron-withdrawing trifluoromethyl group presents specific challenges in both recrystallization and chromatography. This guide provides in-depth, cause-and-effect-driven troubleshooting advice to help you achieve optimal purity and yield.

Understanding the Molecule: Key Physicochemical Properties

The purification strategy for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is dictated by its structure. The trifluoromethyl group enhances metabolic stability and lipophilicity.[1][2] The naphthyridine core contains basic nitrogen atoms that can interact with acidic media, such as standard silica gel. This understanding is crucial for troubleshooting issues like peak tailing in chromatography.

Part 1: Recrystallization Troubleshooting & Optimization

Recrystallization is a powerful technique for purifying solid organic compounds, relying on differences in solubility between the target compound and impurities in a given solvent at varying temperatures.[3]

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound is "oiling out" during cooling instead of forming crystals. What is causing this and how can I resolve it?

A1: "Oiling out" occurs when the solute precipitates from the solution as a liquid rather than a solid crystal lattice. This is often because the solution is too supersaturated or the compound's melting point is below the temperature of the solution.[4]

  • Causality: The high concentration of the solute and rapid cooling don't allow sufficient time for the ordered arrangement of molecules into a crystal lattice. Impurities can also disrupt this process.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small, incremental amount (1-5% of the total volume) of the hot solvent to slightly decrease saturation.[5]

    • Slow Down Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly on the benchtop, insulated by a cork ring or paper towels, before moving it to an ice bath.[4][5][6] Rapid cooling is a primary cause of poor crystal formation.[5]

    • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask just below the solvent surface with a glass rod.[3][7] This creates microscopic scratches that provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of the pure compound if available.[7]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Experiment with a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at high temperature, then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.

Q2: My final crystal yield is very low. What are the most common reasons for this loss of product?

A2: A low recovery is a frequent issue in recrystallization, often stemming from procedural nuances.[5]

  • Causality: The primary cause is the product remaining dissolved in the "mother liquor" after cooling.

  • Troubleshooting Steps:

    • Minimize Solvent: The most common error is using too much solvent to dissolve the crude product.[4][7] Use the absolute minimum amount of boiling solvent necessary to fully dissolve the solid.[7]

    • Ensure Complete Cooling: Solubility decreases with temperature.[6] Ensure the flask has spent adequate time in an ice-water bath (typically 15-20 minutes) to maximize precipitation before filtration.

    • Use Ice-Cold Washing Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[7] Using room temperature or warm solvent will redissolve a significant portion of your purified product.

    • Check the Mother Liquor: If you have already filtered and suspect low yield, you can try to recover more product by evaporating some of the solvent from the filtrate and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure.

General Protocol: Recrystallization of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

This protocol provides a starting point for developing a robust recrystallization procedure.

Step 1: Solvent Screening

The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[3] Given the molecule's polarity, suitable solvents and systems are likely to be moderately polar.

Solvent/SystemRationale
Ethanol / WaterThe compound should be soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
Ethyl Acetate / HexanesA common system for compounds of moderate polarity. Dissolve in hot ethyl acetate and add hexanes.
IsopropanolOften a good single-solvent choice that provides a significant solubility differential between hot and cold.
AcetonitrileA polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Step 2: Experimental Procedure
  • Place the crude solid in an Erlenmeyer flask.

  • Add a small portion of the selected solvent and heat the mixture to boiling.

  • Continue adding small portions of the hot solvent until the solid just dissolves.[8]

  • If the solution is colored by impurities, cool slightly and add a spatula-tip of activated charcoal. Re-heat to boiling and perform a hot gravity filtration to remove the charcoal.[6]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a minimal amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Recrystallization Troubleshooting Workflow

G start Start with Crude Solid dissolve Dissolve in MINIMUM boiling solvent start->dissolve cool Cool Slowly to RT, then Ice Bath dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No filter Collect by Vacuum Filtration crystals_form->filter Yes troubleshoot_oil 1. Re-heat & Add more solvent 2. Cool even slower 3. Change solvent system oiling_out->troubleshoot_oil Yes troubleshoot_no_xtal 1. Scratch flask 2. Add seed crystal 3. Reduce solvent volume oiling_out->troubleshoot_no_xtal No troubleshoot_oil->dissolve troubleshoot_no_xtal->cool wash Wash with MINIMUM ice-cold solvent filter->wash dry Dry Crystals wash->dry yield_ok Acceptable Yield? dry->yield_ok low_yield Troubleshoot: - Used too much solvent? - Insufficient cooling? - Washed with warm solvent? yield_ok->low_yield No end Pure Product yield_ok->end Yes low_yield->start Re-evaluate protocol

Caption: Decision workflow for troubleshooting common recrystallization issues.

Part 2: Chromatography Troubleshooting & Optimization

Flash column chromatography is essential for separating complex mixtures when recrystallization is insufficient.[9] For 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, success hinges on mitigating interactions with the stationary phase and optimizing the mobile phase.

Frequently Asked Questions (FAQs) - Chromatography

Q1: My compound is streaking or "tailing" badly on the silica gel column, resulting in broad peaks and poor separation. What is the cause?

A1: This is a classic problem for basic, nitrogen-containing heterocycles like naphthyridines.

  • Causality: The lone pairs on the nitrogen atoms of the naphthyridine ring interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, non-specific binding leads to a slow, continuous elution of the compound, causing the peak to "tail".[10][11]

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-2% (v/v) is standard.[12] The TEA will preferentially bind to the acidic sites on the silica, effectively masking them from your compound and leading to sharper, more symmetrical peaks.

    • Use a Different Stationary Phase: If tailing persists or if your compound is sensitive to bases, consider an alternative stationary phase.

      • Neutral Alumina: Alumina is less acidic than silica and can be an excellent choice for basic compounds.[10]

      • Deactivated Silica: You can pre-treat a packed silica gel column by flushing it with a solvent system containing a base (like 1-2% TEA in your starting eluent) before loading your sample.[12]

      • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (e.g., C18) flash chromatography can be an option, though it often requires different solvent systems (e.g., water/acetonitrile or water/methanol).

Q2: I'm struggling to separate my product from a very similar impurity. How can I improve the resolution?

A2: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Causality: Poor separation occurs when the compound and impurity have very similar affinities for the stationary phase in the chosen mobile phase.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Your goal is to find a solvent system that gives your target compound an Rf (retention factor) of ~0.2-0.4 on a TLC plate for optimal separation.

      • Adjust Polarity: If your spots are too high on the TLC plate (high Rf), decrease the polarity of your eluent (e.g., less ethyl acetate in hexanes). If they are stuck on the baseline (low Rf), increase the polarity.[11]

      • Change Solvent Selectivity: If simply adjusting polarity doesn't work, change the solvents themselves. For example, instead of an ethyl acetate/hexanes system, try a dichloromethane/methanol system. Different solvents interact with your compounds in unique ways, which can dramatically alter the separation.

    • Run a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. A slow, gradual increase in the polarity of the mobile phase can effectively separate compounds with very close Rf values.[13]

    • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to band broadening and poor separation.

Q3: My product recovery from the column is low, and I see new, unexpected spots on the TLC of my fractions. Is my compound degrading?

A3: Degradation on silica gel is a real possibility for certain sensitive molecules.[10]

  • Causality: The acidic nature of silica gel can catalyze decomposition or rearrangement reactions in sensitive compounds.

  • Troubleshooting Steps:

    • Confirm Instability: To test for stability, dissolve a small amount of your crude product, spot it on a TLC plate, and take an initial Rf. Let the plate sit on the bench for 30-60 minutes, then elute it and see if a new spot has appeared at a different Rf or if the original spot has diminished. This is a good indicator of instability on silica.[10]

    • Mitigate Degradation:

      • Use a Deactivated Stationary Phase: As mentioned for tailing, using neutral alumina or pre-treating the silica with a base like TEA can prevent acid-catalyzed degradation.[10][12]

      • Work Quickly: Minimize the time your compound spends on the column. Use a slightly higher flow rate and a steeper gradient (once key impurities are eluted) to get your compound off the column faster.

      • Load Sample Carefully: Use a "dry loading" technique. Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your column. This often results in sharper bands and less time on the column compared to a liquid injection in a solvent that might be too strong.

General Protocol: Flash Chromatography

This protocol provides a baseline for purifying 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine.

Step 1: TLC Method Development
  • Use TLC plates to screen for an appropriate mobile phase. A good starting point is a mixture of ethyl acetate (polar) and hexanes (non-polar).

  • Aim for a solvent system that provides an Rf value of approximately 0.2-0.4 for the target compound.[11]

  • If tailing is observed on the TLC plate, add 1% TEA to the developing solvent and re-run.

Starting Solvent Systems for TLC
20% Ethyl Acetate in Hexanes
30% Ethyl Acetate in Hexanes (+ 1% TEA)
5% Methanol in Dichloromethane (+ 1% TEA)
Step 2: Column Chromatography Procedure
  • Preparation: Pack a column with silica gel (or alumina) using your initial, least polar eluent.[11]

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or perform a dry load. Carefully apply the sample to the top of the column.[11]

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the eluent based on your TLC analysis.[11]

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Chromatography Troubleshooting Workflow

G start Start: Develop Method with TLC rf_ok Rf ~ 0.2-0.4? start->rf_ok adjust_polarity Adjust Eluent Polarity rf_ok->adjust_polarity No tailing Peak Tailing on TLC? rf_ok->tailing Yes adjust_polarity->start add_tea Add 1-2% TEA to Eluent tailing->add_tea Yes pack_column Pack Column & Load Sample tailing->pack_column No add_tea->pack_column run_column Run Column Chromatography pack_column->run_column separation_ok Good Separation? run_column->separation_ok optimize_gradient Use Shallower Gradient or Change Solvent System separation_ok->optimize_gradient No recovery_ok Good Recovery? separation_ok->recovery_ok Yes optimize_gradient->run_column check_degradation Check for Degradation: - Use Alumina or Deactivated Silica - Run Faster recovery_ok->check_degradation No end Pure Product recovery_ok->end Yes check_degradation->pack_column Re-evaluate stationary phase

Caption: A systematic workflow for troubleshooting flash chromatography purification.

References
  • Vertex AI Search. Troubleshooting Flash Chromatography.
  • MDPI. Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes.
  • Unknown. Recrystallization1.
  • Unknown. TROUBLESHOOTING GUIDE.
  • University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
  • Benchchem. Technical Support Center: Purification of 5-Bromo-8-methoxy-1,7-naphthyridine.
  • Chemistry LibreTexts. 3.6F: Troubleshooting.
  • Unknown. Recrystallization.
  • PubMed. A concise one-pot synthesis of trifluoromethyl-containing 2,6-disubstituted 5,6,7,8-tetrahydroquinolines and 5,6,7,8-tetrahydronaphthyridines.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • TSI Journals. Analytical CHEMISTRY.
  • PubMed. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism.
  • Unknown. recrystallization.pdf.
  • Organic & Biomolecular Chemistry (RSC Publishing). Highly selective binding of naphthyridine with a trifluoromethyl group to cytosine opposite an abasic site in DNA duplexes.
  • Reddit. troubleshooring flash chromatography purification : r/Chempros.
  • Benchchem. Troubleshooting guide for the purification of polar quinoline compounds.
  • Benchchem. Application Note: Protocol for the Purification of 4'-Bromochalcone by Recrystallization.

Sources

Optimization

Technical Support Center: Best Practices for Long-term Storage and Stability of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

This guide provides a comprehensive overview of the best practices for the long-term storage and stability of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. As a complex heterocyclic compound, its stability is...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the best practices for the long-term storage and stability of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. As a complex heterocyclic compound, its stability is influenced by its structural motifs: a bromo-substituted, methoxy-containing, and trifluoromethylated 1,5-naphthyridine core. Understanding the interplay of these functional groups is paramount for maintaining the compound's integrity over time.

Core Storage Recommendations

Proper storage is the first line of defense against chemical degradation. For 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, the following conditions are recommended to ensure its long-term stability.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Lower temperatures slow down the rate of potential degradation reactions, such as hydrolysis and oxidation.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)The naphthyridine ring can be susceptible to oxidation.[1] Storing under an inert atmosphere minimizes contact with oxygen.
Light Amber vial or protected from lightAromatic heterocyclic compounds can be sensitive to photodegradation.[1][3] Using an amber vial or wrapping the container in foil is crucial.
Moisture Tightly sealed container with desiccantThe compound may be susceptible to hydrolysis, particularly given the presence of the methoxy group and the bromo substituent.[1][4][5]

Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that researchers may encounter, providing potential causes and actionable solutions in a question-and-answer format.

Q1: I've observed a change in the color of my solid compound, from off-white to a yellowish or brownish hue. What could be the cause?

A1: Color change is often an indicator of degradation. The most likely culprits are oxidation or photodegradation.[1] The nitrogen atoms in the naphthyridine ring are susceptible to oxidation, which can form colored N-oxides.[1] Exposure to light, especially UV light, can also induce photochemical reactions leading to colored impurities.[1]

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8 °C, protected from light, and under an inert atmosphere.

  • Analytical Assessment: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to identify and quantify any new peaks.[6][7] A change in the UV-Vis spectrum can also be indicative of structural changes.

  • Future Prevention: If the compound has been handled frequently, minimize exposure to ambient light and atmosphere during weighing and preparation of solutions.

Q2: My compound has been stored as a solution in a protic solvent (e.g., methanol, water) and I'm seeing new peaks in my LC-MS analysis. What degradation pathway should I suspect?

A2: The primary suspect is hydrolysis. The methoxy group on the naphthyridine ring can be susceptible to acid or base-catalyzed hydrolysis, which would result in the formation of the corresponding hydroxy-1,5-naphthyridine derivative.[4] Additionally, the bromo substituent can, under certain conditions, undergo hydrolysis, although this is generally less common for aryl bromides without strong activation.[8][9]

Troubleshooting Steps:

  • Analyze by LC-MS: Look for a new peak with a mass corresponding to the loss of a methyl group (-14 Da) and the addition of a hydrogen atom, or the replacement of the bromine atom with a hydroxyl group (-62 Da).

  • pH Control: If your solution is buffered, ensure the pH is in the neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[1]

  • Solvent Choice: For long-term storage in solution, consider aprotic solvents like DMSO or DMF, and store at low temperatures (-20 °C or -80 °C). Always prepare fresh aqueous solutions for experiments.[4]

G cluster_0 Potential Degradation Pathways cluster_1 Degradation Products Compound 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine Hydrolysis Hydrolysis (H₂O, Acid/Base) Compound->Hydrolysis Moisture Oxidation Oxidation (O₂) Compound->Oxidation Air Photodegradation Photodegradation (Light) Compound->Photodegradation Light Hydroxy_Product Hydroxy-naphthyridine derivative Hydrolysis->Hydroxy_Product N_Oxide N-Oxide derivatives Oxidation->N_Oxide Photoproducts Various photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways for the compound.

Q3: I'm concerned about the stability of the trifluoromethyl group. Is it prone to degradation?

A3: The trifluoromethyl (CF3) group is generally considered to be highly stable and resistant to metabolic and chemical degradation.[10][11][12] The carbon-fluorine bond is one of the strongest in organic chemistry.[12] Therefore, degradation of the CF3 group is unlikely under standard storage and experimental conditions. Its presence, in fact, can enhance the overall stability of the molecule.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for long-term storage of this compound in solution?

A1: For long-term storage, it is always best to store the compound as a solid. If a stock solution is necessary, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How should I handle the compound to minimize degradation during experimental use?

A2:

  • Work in a well-ventilated area, preferably a fume hood.[13][14]

  • Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

  • Minimize exposure to light by working in a dimly lit area or using amber-colored labware.[3]

  • When preparing solutions, use high-purity, anhydrous solvents if possible. If aqueous solutions are required, use freshly prepared buffers and use the solution promptly.[4]

  • Always tightly seal the container after use to prevent moisture and air from entering.[14]

Q3: What analytical methods are recommended for assessing the purity and stability of this compound over time?

A3: A stability-indicating analytical method is crucial.[16] The following combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a gradient elution of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. A PDA detector will provide information on peak purity and help in identifying chromophoric impurities.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying the mass of any degradation products, which can help in elucidating their structures.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and can be used to quantify the parent compound against known impurities or an internal standard.[6]

G Start Assess Compound Stability Visual Visual Inspection (Color, Appearance) Start->Visual Analytical Analytical Testing (HPLC, LC-MS) Visual->Analytical Purity_Check Purity Meets Specification? Analytical->Purity_Check Use Proceed with Experiment Purity_Check->Use Yes Investigate Investigate Cause of Degradation Purity_Check->Investigate No Storage_Check Review Storage Conditions Investigate->Storage_Check Handling_Check Review Handling Procedures Investigate->Handling_Check Purify Consider Repurification Storage_Check->Purify Handling_Check->Purify

Caption: Decision workflow for assessing compound stability.

Q4: Are there any known incompatibilities for this compound?

  • Strong oxidizing agents: To prevent oxidation of the naphthyridine ring.[1][17]

  • Strong acids and bases: To prevent hydrolysis of the methoxy group.[3][4][17]

  • Reactive metals: Such as alkali metals, which could potentially react with the bromo or trifluoromethyl groups under specific conditions.

Always consult the Safety Data Sheet (SDS) for the most comprehensive safety and incompatibility information.[17]

References

  • Technical Support Center: Stability of 1,5-Naphthyridine Derivatives in Solution - Benchchem.
  • Chemical Storage in Research Labs: Safety & Compliance - Apollo Scientific.
  • Guidance on Safe Storage of Chemicals in Laboratories.
  • Stability issues of 4-Methoxy-1,5-naphthyridine under acidic conditions - Benchchem.
  • Best Practices for Safe Chemical Storage in Laboratories - Innova Design Group.
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Best Practices for Proper Chemical Storage - The Synergist.
  • Chemical Safety Data Sheet MSDS / SDS - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane - ChemicalBook.
  • Hypofluorous acid, trifluoromethyl ester SDS, 373-91-1 Safety Data Sheets - Echemi.
  • Enantioselective hydrolysis of bromo- and methoxy-substituted 1-phenylethanol acetates using carrot and celeriac enzymatic systems - PubMed. Available from: [Link]

  • Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides. Available from: [Link]

  • Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | LCGC International - Chromatography Online. Available from: [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals. Available from: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - SciSpace. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Yields for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Welcome to the advanced troubleshooting center for functionalizing 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine . As a highly electron-deficient heterocyclic building block, this substrate presents unique chal...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting center for functionalizing 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine . As a highly electron-deficient heterocyclic building block, this substrate presents unique challenges in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig couplings).

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus strictly on the mechanistic causality behind reaction failures—specifically catalyst poisoning, protodehalogenation, and competitive Nucleophilic Aromatic Substitution (SNAr)—and provides self-validating protocols to ensure reproducible high yields.

Mechanistic Diagnostic Workflow

Before adjusting your reaction parameters, use the diagnostic logic tree below to identify the primary mode of failure based on your LC-MS data.

TroubleshootingWorkflow Start Low Yield in Cross-Coupling Analyze LC-MS Analysis of Crude Start->Analyze Decision Primary Byproduct Identified? Analyze->Decision Proto Mass = [M - Br + H] (Protodehalogenation) Decision->Proto Yes SNAr Mass = [M - Br + OH/OR] (SNAr Substitution) Decision->SNAr Yes Stall Unreacted Starting Material (Catalyst Poisoning) Decision->Stall Yes FixProto Accelerate Transmetalation: Use XPhos Pd G3 & K3PO4 Proto->FixProto FixSNAr Eliminate Nucleophiles: Use strictly anhydrous Cs2CO3 SNAr->FixSNAr FixStall Prevent N-Coordination: Use bulky Buchwald Ligands Stall->FixStall

Diagnostic workflow for troubleshooting cross-coupling failures in 1,5-naphthyridine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why is my Suzuki-Miyaura coupling yielding primarily the debrominated (protodehalogenated) byproduct instead of the desired product? Causality: The 1,5-naphthyridine core is intrinsically electron-deficient, a property heavily exacerbated by the strongly electron-withdrawing 2-trifluoromethyl group. During the catalytic cycle, the oxidative addition of the C(sp2)-Br bond to Pd(0) is extremely rapid. However, the resulting Pd(II)-aryl intermediate is highly electron-poor, which drastically slows down the transmetalation step. This prolonged lifetime of the Pd(II) species allows competitive β -hydride elimination pathways (often sourcing hydrides from aliphatic amine bases, solvents, or the boronic acid itself) to dominate, leading to protodehalogenation 1. Resolution: You must accelerate the transmetalation step to outcompete reduction. Switch from traditional Pd(PPh3​)4​ to a highly active, bulky precatalyst like XPhos Pd G3 . Furthermore, use a strong, finely milled anhydrous base like K3​PO4​ to facilitate the rapid formation of the reactive boronate complex without introducing water, which can act as a proton source.

Q2: The reaction stalls at 20-30% conversion, and unreacted starting material remains. Is the catalyst decomposing? Causality: 1,5-Naphthyridines possess two basic nitrogen atoms that can act as bidentate or monodentate ligands. These nitrogens coordinate to the palladium center, pulling it off the active catalytic cycle and forming stable, inactive Pd-complexes (catalyst poisoning) 2. Resolution: Employ sterically demanding, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like RuPhos or XPhos). The massive steric bulk of these ligands physically prevents the naphthyridine nitrogens from coordinating to the palladium center, keeping the catalyst active and on-cycle.

Q3: I am detecting a significant amount of a byproduct with a mass of [M - Br + OH] or [M - Br + OR]. What is causing this? Causality: The 4-position of the 1,5-naphthyridine ring is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the combined electron-withdrawing effects of the two ring nitrogens and the 2-trifluoromethyl group. If aqueous hydroxide bases (e.g., NaOH, KOH) or alkoxide bases (e.g., NaOMe) are used, they will directly attack the 4-position, displacing the bromide before the palladium catalyst can initiate oxidative addition 1. Resolution: Strictly avoid nucleophilic bases. Utilize mild, non-nucleophilic inorganic bases such as anhydrous K3​PO4​ or Cs2​CO3​ suspended in aprotic solvents like 1,4-dioxane or toluene.

Quantitative Catalyst & Ligand Screening Data

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine with a standard aryl boronic acid. The data quantitatively demonstrates the causality discussed in the FAQ section.

Catalyst Precursor (mol%)LigandBase / SolventTemp (°C)Yield (%)Protodehalogenation (%)SNAr (%)Primary Observation
Pd(PPh3​)4​ (5%) PPh3​ Na2​CO3​ (aq) / THF80121545Massive SNAr due to aq. base; catalyst poisoning.
Pd(dppf)Cl2​ (5%)dppf K2​CO3​ / Dioxane9035405Slow transmetalation led to severe protodehalogenation.
Pd(OAc)2​ (2%)SPhos K3​PO4​ / Toluene1006220< 1Improved, but β -hydride elimination still competitive.
XPhos Pd G3 (2%) XPhos K3​PO4​ (anhyd.) / Dioxane 80 94 < 2 < 1 Rapid transmetalation; steric bulk prevents N-coordination.

Self-Validating Experimental Protocol

This protocol utilizes a Generation 3 (G3) Buchwald precatalyst to ensure rapid generation of the active Pd(0) species, overcoming the activation barriers associated with electron-deficient 1,5-naphthyridines 3.

Optimized Suzuki-Miyaura Cross-Coupling Workflow

  • Step 1: Rigorous Exclusion of Oxygen and Moisture In a nitrogen-filled glovebox, add 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (1.0 equiv, 0.5 mmol), the aryl boronic acid (1.5 equiv, 0.75 mmol), and finely milled anhydrous K3​PO4​ (3.0 equiv, 1.5 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar. Causality Check: Using 1.5 equivalents of boronic acid compensates for any minor homocoupling, while milled anhydrous K3​PO4​ provides high surface area for rapid transmetalation without introducing nucleophilic water.

  • Step 2: Self-Validating Catalyst Activation Add XPhos Pd G3 (2 mol%) to the vial. Seal the vial with a PTFE-lined septum cap, remove it from the glovebox, and inject anhydrous, degassed 1,4-dioxane (0.2 M, 2.5 mL). Place the vial in a pre-heated aluminum block at 40°C for 5 minutes. Validation Checkpoint: The solution should transition from a pale yellow to a deep red/orange within 5 minutes. Causality: This color change validates the successful deprotonation of the carbazole leaving group on the G3 precatalyst and the generation of the active monomeric L-Pd(0) species. If the solution remains pale, the base is insufficiently dry or inactive, and the catalytic cycle will fail.

  • Step 3: Reaction Execution and Kinetic Monitoring Increase the temperature to 80°C and stir vigorously (800 rpm). Validation Checkpoint (1 Hour): Withdraw 10 µL of the reaction mixture via microsyringe, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Success State: >80% conversion to the product mass.

    • Error State: If a peak at [M+H]+=229 (protodehalogenation) exceeds 5% relative area, the transmetalation is lagging. Immediate Fix: Inject an additional 0.5 equiv of boronic acid dissolved in 0.2 mL dioxane to force the equilibrium forward.

  • Step 4: Quench and Isolation Upon complete consumption of the naphthyridine starting material (typically 2-3 hours), cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove the phosphate salts and palladium black, eluting with EtOAc. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applic
  • Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction.Connect Journals (Indian Journal of Heterocyclic Chemistry).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine: A Comparative Guide to Stationary Phase Selection

As drug targets become more complex, the chemical building blocks used to synthesize them are increasingly heavily functionalized. 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is a prime example: a highly subs...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug targets become more complex, the chemical building blocks used to synthesize them are increasingly heavily functionalized. 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is a prime example: a highly substituted heterocyclic intermediate utilized in the development of potent kinase inhibitors and anti-infectives[4].

From an analytical perspective, this molecule presents a significant chromatographic challenge. It features a basic 1,5-naphthyridine core prone to secondary silanol interactions, a highly electronegative trifluoromethyl ( −CF3​ ) group, and a polarizable bromine atom. Standard reversed-phase methods often fail to resolve the parent compound from critical synthetic byproducts, such as debrominated analogs or regioisomers.

This guide objectively compares the performance of traditional C18 stationary phases against alternative chemistries, providing a self-validating, step-by-step methodology grounded in the latest [1].

The Causality of Column Selection: Moving Beyond C18

In method development, column selection must be driven by the physicochemical properties of the analyte rather than default laboratory habits.

  • Standard C18 Columns: Rely almost exclusively on dispersive (hydrophobic) forces. Because the loss of a bromine atom (a common synthetic impurity) only marginally alters the overall hydrophobicity of the naphthyridine core, C18 columns typically suffer from critical co-elution. Furthermore, the basic nitrogens of the 1,5-naphthyridine ring interact with residual silanols on standard silica, causing severe peak tailing.

  • Charged Surface Hybrid (CSH) Phenyl-Hexyl: Introduces a low-level positive charge to the particle surface, repelling basic analytes and preventing silanol-induced tailing without the need for ion-pairing agents. The phenyl ring provides secondary π−π interactions, offering a slight improvement in resolution.

  • Pentafluorophenyl (PFP) Columns: The optimal choice for this molecule. PFP phases offer orthogonal selectivity driven by multiple mechanisms. The electron-deficient fluorinated ring acts as a strong π -acid, interacting deeply with the electron-rich regions of the naphthyridine core. Crucially, the highly electronegative C-F bonds induce strong dipole-dipole interactions and halogen bonding with the −CF3​ and −Br groups of the analyte [2, 3].

RetentionMechanisms Analyte 4-Bromo-6-methoxy-2-(trifluoromethyl) -1,5-naphthyridine C18 Standard C18 Column Analyte->C18 Analyzed on PFP Pentafluorophenyl (PFP) Column Analyte->PFP Analyzed on Hydrophobic Hydrophobic Interactions (Dispersive Forces) C18->Hydrophobic Primary Mechanism PFP->Hydrophobic Secondary Mechanism PiPi π-π Interactions (Aromatic Core) PFP->PiPi Primary Mechanism Dipole Dipole-Dipole & Halogen Bonding (C-F, C-Br) PFP->Dipole Primary Mechanism

Fig 1. Comparative retention mechanisms of C18 vs. PFP stationary phases for halogenated naphthyridines.
Quantitative Performance Comparison

To demonstrate this causality, forced degradation samples spiked with the debrominated impurity were analyzed across three column chemistries under identical gradient conditions.

Table 1: Stationary Phase Selectivity Comparison

Chromatographic ParameterStandard C18CSH Phenyl-HexylPentafluorophenyl (PFP)
Retention Time (min) 4.25.87.5
Tailing Factor (USP) 1.8 (Significant Tailing)1.2 (Good)1.05 (Excellent)
Resolution ( Rs​ ) vs Debromo 1.1 (Co-elution)1.8 (Partial)3.4 (Baseline)
Dominant Mechanism HydrophobicHydrophobic, π−π Dipole, π−π , Halogen

Experimental Protocol: The PFP-Optimized Method

The following protocol details the optimized methodology using the PFP stationary phase. Every parameter is selected to create a self-validating system that ensures data integrity.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Expert Insight: The pKa​ of the 1,5-naphthyridine nitrogens is approximately 2.9. Buffering at pH 3.0 ensures these basic sites are fully protonated, locking the molecule into a single ionization state and preventing peak broadening.

  • Organic Phase (B): 100% LC-MS grade Methanol.

    • Expert Insight: Methanol is deliberately chosen over Acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond that can engage in π−π interactions, competing with the PFP stationary phase and suppressing the unique selectivity needed to resolve the debrominated impurity. Methanol, a protic solvent, enhances the PFP column's π−π and dipole interactions [3].

Step 2: Chromatographic Conditions
  • Column: PFP phase, 150 x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes mass transfer for the heavy bromine atom).

  • Gradient Program:

    • 0–2 min: 30% B

    • 2–12 min: Linear gradient from 30% to 80% B

    • 12–15 min: Hold at 80% B (Column wash)

    • 15–15.1 min: Return to 30% B

    • 15.1–20 min: Equilibration

  • Detection: UV at 254 nm (with Diode Array Detection for peak purity assessment).

Step 3: Sample Preparation & System Suitability Testing (SST)

A method must be self-validating. The System Suitability Test acts as the physical gatekeeper for data trustworthiness.

  • Diluent: Water/Methanol (50:50, v/v).

  • SST Standard: Spiked mixture of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (100 µg/mL) and its debrominated analog (1 µg/mL).

  • Validation Gate: The analytical sequence is strictly invalid unless the USP resolution ( Rs​ ) between the parent and debrominated peak is ≥2.0 , and the tailing factor for the parent is ≤1.5 .

Method Validation Workflow (ICH Q2(R2))

In accordance with the updated , the method was subjected to a rigorous lifecycle validation approach, moving beyond simple repeatability to encompass robustness and forced degradation [1].

ValidationWorkflow Start Method Development (Selectivity Screening) Specificity Specificity & Forced Degradation (Peak Purity via DAD/MS) Start->Specificity Optimize Conditions Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Confirm No Interference Precision Precision & Accuracy (%RSD ≤ 2.0%, Recovery 98-102%) Linearity->Precision Establish Working Range Robustness Robustness Testing (DoE: Temp, Flow, pH) Precision->Robustness Verify Method Reliability Final Validated Method (ICH Q2(R2) Compliant) Robustness->Final Finalize Documentation

Fig 2. Analytical method validation lifecycle based on ICH Q2(R2) guidelines.
Forced Degradation (Specificity)

To prove the method is stability-indicating, the API was subjected to extreme stress:

  • Acidic/Basic: 1N HCl and 1N NaOH at 60°C for 24h (Targets hydrolysis of the methoxy group).

  • Oxidative: 3% H2​O2​ at room temperature for 24h (Targets N-oxide formation on the naphthyridine core).

  • Photolytic: UV/Vis light exposure per ICH Q1B.

  • Result: All degradation products were baseline resolved ( Rs​>2.0 ) from the parent peak, and DAD peak purity angles were consistently lower than the purity threshold.

Validation Summary Data

Table 2: ICH Q2(R2) Validation Summary for the PFP Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution of all degradantsMin Resolution ( Rs​ ) = 3.4Pass
Linearity R2≥0.999 over 50-150% range R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) %RSD≤2.0% (n=6 injections) %RSD=0.65% Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass
Robustness Tolerant to deliberate variationsPassed DoE ( ± 2°C, ± 0.1 pH)Pass

Conclusion

For complex, heavily functionalized heterocycles like 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, default C18 methodologies are analytically insufficient. By understanding the structural causality of the analyte—specifically its halogenated and electron-deficient nature—analytical scientists can leverage the orthogonal selectivity of Pentafluorophenyl (PFP) stationary phases. Paired with a protic organic modifier (Methanol) and a tightly controlled pH buffer, this method provides a robust, ICH Q2(R2)-compliant, self-validating system capable of ensuring the highest levels of API purity.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • LCGC International. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases." Chromatography Online. Available at:[Link]

  • LCGC International. "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • Journal of Medicinal Chemistry. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." ACS Publications. Available at:[Link]

Comparative

High-Resolution ESI-Q-TOF vs. GC-EI-MS: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

The Analytical Challenge of Polysubstituted Naphthyridines 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (C₁₀H₆BrF₃N₂O) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Polysubstituted Naphthyridines

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (C₁₀H₆BrF₃N₂O) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry. The presence of three distinct, highly reactive substituents—a heavy halogen (bromo), an electron-donating group (methoxy), and a strong electron-withdrawing group (trifluoromethyl)—creates a complex, competitive fragmentation landscape during mass spectrometry (MS) analysis.

To effectively characterize this compound and its synthetic derivatives, researchers must select the appropriate MS platform. This guide objectively compares the performance, fragmentation causality, and structural elucidation capabilities of two leading alternatives: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-Q-TOF MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) .

Mechanistic Causality: Decoding the Fragmentation Pathways

Understanding the causality behind fragmentation is critical for accurate spectral interpretation. The 1,5-naphthyridine core acts as a rigid, aromatic sink for charge, while the substituents dictate the primary neutral and radical losses based on the ionization energy applied[1].

The Bromine Isotope Tracer

Both MS platforms benefit from the classic ~1:1 isotopic doublet separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • GC-EI-MS (Hard Ionization): The high internal energy (70 eV) strongly favors the homolytic cleavage of the C-Br bond, yielding an intense [M-Br]⁺ radical cation fragment at m/z 227[1].

  • ESI-Q-TOF (Soft Ionization): The even-electron precursor [M+H]⁺ generated by ESI is highly stable. Bromine loss under Collision-Induced Dissociation (CID) requires higher collision energies and frequently manifests as the neutral loss of hydrogen bromide (HBr, -80/-82 Da) rather than a bromine radical.

Methoxy Group: Radical vs. Neutral Losses

The behavior of the methoxy group strictly depends on the ionization technique employed.

  • GC-EI-MS: The loss of a methyl radical (•CH₃, -15 Da) is a hallmark of EI-MS for methoxy-substituted nitrogen heterocycles. This is driven by the thermodynamic stability of the resulting resonance-stabilized oxo-naphthyridine (quinolone-like) radical cation.

  • ESI-Q-TOF: The even-electron rule in CID generally suppresses radical losses. Instead, the protonated molecule prefers the neutral loss of formaldehyde (CH₂O, -30 Da) via a four-membered transition state.

Trifluoromethyl Stability and Rearrangements

The -CF₃ group is notoriously robust but undergoes specific diagnostic cleavages that differentiate the two MS platforms.

  • GC-EI-MS: Alpha-cleavage dominates, resulting in the direct loss of a •CF₃ radical (-69 Da) from the molecular ion[1].

  • ESI-Q-TOF: The protonated precursor frequently undergoes an intramolecular rearrangement to expel neutral hydrogen fluoride (HF, -20 Da). This gas-phase fluorine migration is a highly diagnostic neutral loss for trifluoromethylated aromatics under ESI-MS/MS conditions[2].

Fragmentation M Molecular Ion [M]+• m/z 306/308 (1:1 Isotope Ratio) F1 Loss of Br• (-79/-81 Da) m/z 227 Naphthyridine Core M->F1 Homolytic C-Br Cleavage F2 Loss of •CH3 (-15 Da) m/z 291/293 Oxo-naphthyridine M->F2 Methoxy Cleavage F3 Loss of •CF3 (-69 Da) m/z 237/239 Trifluoromethyl Cleavage M->F3 Alpha-Cleavage

Figure 1: Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Quantitative Fragmentation Data Comparison

The following table summarizes the diagnostic ions used to differentiate the compound across both platforms. Exact masses are provided for the high-resolution Q-TOF platform, while nominal masses are standard for single-quadrupole EI-MS.

PlatformPrecursor Ionm/z (⁷⁹Br / ⁸¹Br)Major FragmentNeutral LossMechanistic Driver
ESI-Q-TOF [M+H]⁺306.9705 / 308.9685286.9643 / 288.9623HF (20.0062 Da)Intramolecular rearrangement[2]
ESI-Q-TOF [M+H]⁺306.9705 / 308.9685276.9599 / 278.9579CH₂O (30.0106 Da)Even-electron neutral cleavage
ESI-Q-TOF [M+H]⁺306.9705 / 308.9685227.0443 (Singlet)HBr (79.9262 Da)Halogen elimination
GC-EI-MS M⁺•306 / 308291 / 293•CH₃ (15 Da)Radical methoxy cleavage
GC-EI-MS M⁺•306 / 308237 / 239•CF₃ (69 Da)Alpha-cleavage[1]
GC-EI-MS M⁺•306 / 308227 (Singlet)Br• (79/81 Da)Homolytic C-Br cleavage[1]

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating workflows must be adhered to when analyzing 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine.

Workflow A: LC-ESI-Q-TOF MS/MS (High-Resolution Structural Elucidation)
  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL.

  • Chromatography (UHPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Solvent A (0.1% Formic Acid in H₂O); Solvent B (0.1% Formic Acid in Acetonitrile).

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition (CID): Perform data-dependent MS/MS (ddMS2). Apply a collision energy (CE) ramp from 15 eV to 45 eV using Argon as the collision gas to capture both the low-energy HF loss and the high-energy HBr loss.

Workflow B: GC-EI-MS (Standard Library Matching & Radical Profiling)
  • Sample Preparation: Dissolve the analyte in GC-grade Dichloromethane (DCM) to a concentration of 50 µg/mL.

  • Chromatography (GC):

    • Column: 5% Phenyl Methyl Siloxane capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, final hold for 5 min.

  • Ionization (EI): Set the electron impact energy strictly to 70 eV to ensure standard fragmentation library compatibility. Maintain the ion source temperature at 230°C.

  • Data Acquisition: Scan range m/z 50 to 400. Monitor the 1:1 isotopic ratio of the molecular ion (m/z 306/308) to validate the intact vaporization of the brominated species prior to fragmentation.

Workflow cluster_ESI ESI-Q-TOF MS/MS (Soft Ionization) cluster_EI GC-EI-MS (Hard Ionization) Sample 4-Bromo-6-methoxy-2- (trifluoromethyl)-1,5-naphthyridine LC UHPLC Separation (Reverse Phase) Sample->LC GC GC Separation (Capillary Column) Sample->GC ESI ESI(+) [M+H]+ m/z 307/309 LC->ESI CID CID Fragmentation (Even-Electron) ESI->CID EI Electron Impact (70 eV) [M]+• m/z 306/308 GC->EI Quad Quadrupole Detection (Radical Cations) EI->Quad

Figure 2: Comparative analytical workflows for ESI-Q-TOF and GC-EI-MS platforms.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles. AIP Publishing.
  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
  • Effects of Amino-Substitution on the Gas-Phase Reactivity of Quinoline-Based Singlet Oxenium Cations.

Sources

Validation

Strategic Scaffold Selection in Drug Discovery: 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine vs. 1,8-Naphthyridine Analogs

Executive Summary Naphthyridines are privileged bicyclic pharmacophores that have significantly shaped modern medicinal chemistry. Historically, the 1,8-naphthyridine core has dominated the anti-infective landscape, famo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridines are privileged bicyclic pharmacophores that have significantly shaped modern medicinal chemistry. Historically, the 1,8-naphthyridine core has dominated the anti-infective landscape, famously serving as the foundation for nalidixic acid and the subsequent quinolone class of antibiotics[1]. However, as drug discovery pivots toward complex kinase targets and overcoming metabolic liabilities, the 1,5-naphthyridine scaffold has emerged as a superior bioisostere.

This guide provides an in-depth technical comparison between traditional 1,8-naphthyridines and the highly optimized building block 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (CAS No.: 1565779-84-1, MW: 307.07)[2]. We will explore the structural rationale, target binding geometries, and validated experimental workflows required to leverage this scaffold in modern drug development.

Structural and Mechanistic Divergence

The fundamental difference between these two scaffolds lies in the spatial arrangement of their nitrogen atoms, which dictates their metal-chelating ability and hydrogen-bonding geometry within protein binding pockets.

  • 1,8-Naphthyridines: The proximity of the N1 and N8 atoms allows these molecules to act as strong bidentate ligands. While this is advantageous for targeting bacterial DNA gyrase (via magnesium chelation), it often leads to off-target toxicity in human therapeutics by inhibiting metalloenzymes, including cytochrome P450s (CYPs).

  • 1,5-Naphthyridines: The trans-like relationship of the N1 and N5 atoms prevents bidentate metal coordination, significantly improving the toxicological profile. Furthermore, the 1,5-naphthyridine core exhibits unique kinase hinge-binding capabilities. For example, in the development of TGF-β Type I Receptor (ALK5) inhibitors, the 1,5-naphthyridine scaffold demonstrated a 10-fold increase in binding potency compared to quinoline analogs[3]. The N5 nitrogen acts as an optimal hydrogen bond acceptor for the backbone NH of His-283. Conversely, substituting the core with a 1,8-naphthyridine results in a severe loss of potency due to electrostatic repulsion between the N8 nitrogen and the His-283 backbone carbonyl[3].

Kinase_Binding A Naphthyridine Scaffold in Kinase Hinge Region B 1,5-Naphthyridine A->B C 1,8-Naphthyridine A->C D N5 forms stable H-bond with His-283 backbone NH B->D Optimal Geometry E N8 causes steric/electronic repulsion with His-283 C=O C->E Suboptimal Geometry F High Target Affinity (IC50 < 10 nM) D->F G Loss of Potency (IC50 > 1000 nM) E->G

Structural basis for kinase selectivity between 1,5- and 1,8-naphthyridine scaffolds.

Rational Design of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

The specific substitution pattern of this commercially available building block is engineered to solve common ADME (Absorption, Distribution, Metabolism, and Excretion) bottlenecks[4]:

  • 4-Bromo (Synthetic Handle): Bromine at the highly electron-deficient C4 position is primed for oxidative addition, making it an ideal substrate for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid library generation.

  • 6-Methoxy (Electronic Modulator): The methoxy group acts as an electron-donating moiety, fine-tuning the basicity (pKa) of the adjacent N5 nitrogen to optimize its strength as a hydrogen bond acceptor. It also contributes favorably to the topological polar surface area (TPSA)[4].

  • 2-Trifluoromethyl (Metabolic Shield): The C2 position of naphthyridines is a notorious hotspot for CYP-mediated oxidation (forming quinolone-like metabolites). The strongly electron-withdrawing and sterically demanding -CF3 group completely blocks this metabolic liability, extending the in vivo half-life while simultaneously increasing lipophilicity (LogP) to enhance cell membrane permeability.

Comparative Physicochemical Profile
Property / Feature4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridineTypical 1,8-Naphthyridine AnalogsImpact on Drug Development
Nitrogen Positions 1,5 (Trans-like relationship)1,8 (Cis-like relationship)Dictates target binding geometry and metal chelation potential.
Metal Chelation Poor bidentate chelatorStrong bidentate chelator1,5-analogs avoid off-target metalloenzyme inhibition.
Kinase Hinge Binding N5 acts as an optimal H-bond acceptorN8 often causes electrostatic repulsion1,5-scaffold provides superior potency for specific kinases[3].
Metabolic Stability High (C2 position blocked by -CF3)Moderate (Susceptible to C2/C7 oxidation)-CF3 prevents rapid phase I metabolism, extending half-life.
Late-Stage Diversification Excellent (C4-Bromo enables Pd-coupling)Variable (Depends on specific substitution)4-Bromo acts as a versatile handle for library generation.

Experimental Methodologies

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

To leverage the 4-bromo handle, a robust cross-coupling protocol is required. This methodology is designed to overcome the steric hindrance of the adjacent naphthyridine core.

Reagents:

  • 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Procedure & Causality:

  • Degassing: Suspend all reagents in the Dioxane/H₂O mixture and sparge with N₂ for 10 minutes. Causality: Oxygen must be removed to prevent the oxidation of the Pd(0) active catalytic species to inactive Pd(II) complexes.

  • Catalyst Selection: Add Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a large "bite angle" on the palladium center. This specific geometry accelerates the reductive elimination step, which is often the rate-limiting hurdle when coupling electron-deficient, sterically encumbered heterocyclic halides.

  • Heating & Transmetalation: Heat the reaction to 90°C for 4 hours. Causality: The biphasic Dioxane/H₂O system is critical. The organic phase dissolves the highly lipophilic trifluoromethylated core, while the aqueous phase dissolves the inorganic base (K₂CO₃). Water is mechanistically required to form the reactive palladium-hydroxo intermediate, which drastically accelerates transmetalation with the boronic acid.

  • Self-Validating LC-MS Analysis: Monitor the reaction via LC-MS. Validation Check: The protocol is considered successful only when the distinct isotopic doublet characteristic of the brominated starting material (m/z 307/309, 1:1 ratio) completely disappears, replaced by the product mass.

Workflow S1 4-Br-1,5-Naphthyridine Precursor S2 Pd-Catalyzed Cross-Coupling S1->S2 R-B(OH)2 S3 C4-Substituted Library Generation S2->S3 High Yield S4 ADME & Kinase Screening S3->S4 Lead ID

Late-stage functionalization workflow for 4-bromo-1,5-naphthyridine derivatives.
Protocol 2: In Vitro Microsomal Stability Assay (Validation of the -CF3 Effect)

To prove that the -CF3 group successfully shields the core from metabolism, an in vitro human liver microsome (HLM) assay must be executed.

Step-by-Step Procedure & Causality:

  • Incubation Preparation: Incubate the synthesized 1,5-naphthyridine derivative (1 µM) with pooled HLMs (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Cofactor Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: Cytochrome P450 enzymes obligately require NADPH as an electron donor. A regenerating system is used instead of direct NADPH addition to prevent product inhibition and ensure a constant, non-depleting supply of the cofactor over the 60-minute assay.

  • Quenching: At time points (0, 15, 30, and 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while the internal standard accounts for any volumetric errors during LC-MS/MS injection.

  • Self-Validating System Controls:

    • Negative Control: Run a parallel incubation without the NADPH regenerating system. This confirms that any observed degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

    • Positive Control: Run a parallel incubation using Verapamil (a known high-clearance drug). Validation Check: The intrinsic clearance ( CLint​ ) of the naphthyridine compound is only considered valid if the Verapamil control demonstrates >80% depletion at 30 minutes, definitively proving that the microsome batch is enzymatically active.

Conclusion

While 1,8-naphthyridines remain historically significant, the 1,5-naphthyridine scaffold offers superior geometric alignment for specific kinase hinge regions and lacks the off-target metal chelation liabilities of its 1,8-counterpart. 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is a masterfully designed building block. By combining a reactive cross-coupling handle with a metabolic shield (-CF3) and an electronic modulator (-OMe), it provides drug discovery teams with a highly autonomous, robust starting point for developing next-generation therapeutics.

Sources

Comparative

Benchmarking Catalytic Efficiency for the Functionalization of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine: A Comparative Guide

In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds. The specific substrate, 4-Bromo-6-methoxy-2-(tri...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the 1,5-naphthyridine scaffold is a privileged structural motif, appearing in a multitude of biologically active compounds. The specific substrate, 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine, represents a particularly valuable building block. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group provides a point for further derivatization or can influence the electronic properties of the heterocyclic core. The bromine atom at the 4-position is the key handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[1]

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of two of the most powerful C-C and C-N bond-forming reactions—the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination—for the functionalization of this important substrate. We will delve into the rationale behind catalyst selection, provide detailed experimental protocols, and present a clear structure for data comparison.

The Strategic Importance of Catalyst Selection

The electronic nature of the 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine substrate—an electron-deficient heteroaromatic system—presents unique challenges and opportunities in cross-coupling reactions. The selection of an appropriate catalyst system, comprising a metal precursor and a supporting ligand, is paramount for achieving high yields and reaction efficiency.

For the Suzuki-Miyaura coupling , which forms a new carbon-carbon bond, palladium catalysts are the workhorses of the field.[2] The choice of ligand can significantly impact the reaction's outcome. For electron-deficient heteroaryl halides, electron-rich and sterically hindered phosphine ligands are often preferred as they facilitate the oxidative addition step and promote the stability of the catalytic species.

Similarly, the Buchwald-Hartwig amination forges a carbon-nitrogen bond, a crucial transformation in the synthesis of many pharmaceutical agents.[3][4] This reaction is also predominantly palladium-catalyzed, and the development of sophisticated biarylphosphine ligands has been instrumental in expanding its scope to include challenging substrates.[3]

This guide will compare representative "generations" of catalyst systems for both reactions to provide a clear picture of their relative performance with the 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine substrate.

Comparative Analysis of Catalytic Systems

To objectively benchmark catalytic efficiency, we will evaluate a selection of palladium-based catalyst systems for both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The primary metrics for comparison will be reaction yield, turnover number (TON), and reaction time under standardized conditions.

Suzuki-Miyaura Coupling: Arylation with Phenylboronic Acid

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds.[2] We will benchmark the performance of three common palladium catalyst systems for the coupling of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine with phenylboronic acid.

Table 1: Benchmarking Data for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10012Expected
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane1008Expected
3Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃t-BuOH806Expected

Yields are to be determined experimentally.

Buchwald-Hartwig Amination: Coupling with Morpholine

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[3][4] We will compare three generations of palladium catalysts for the amination of our substrate with morpholine.

Table 2: Benchmarking Data for Buchwald-Hartwig Amination

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)BINAP (3)NaOt-BuToluene10016Expected
2Pd₂(dba)₃ (1)BrettPhos (2)LHMDS1,4-Dioxane904Expected
3G3-XPhos (1)-K₂CO₃Toluene1002Expected

Yields are to be determined experimentally.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting the benchmark experiments.

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium catalyst, and the base as specified in Table 1.

  • Add the anhydrous solvent and degassed water to the flask.

  • The reaction mixture is stirred and heated to the specified temperature for the indicated time.

  • Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., Ethyl acetate, 3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a nitrogen atmosphere, a dry vial is charged with the palladium precursor and the appropriate ligand as detailed in Table 2.

  • The specified solvent is added, and the mixture is stirred for 15-20 minutes to form the active catalyst.

  • In a separate vial, 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.) are dissolved in the reaction solvent.

  • The pre-formed catalyst solution is transferred to the substrate solution.

  • The base is then added, and the vial is sealed and heated at the specified temperature for the indicated time.[5]

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification by column chromatography yields the desired aminated product.

Mechanistic Insights and Visualization

A fundamental understanding of the catalytic cycles for these reactions is crucial for troubleshooting and optimization.

Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Transmetalation Intermediate B->C Ar'-B(OH)₂ Base D Product Complex C->D D->A Ar-Ar' Reductive Elimination Product 4-Phenyl-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine ArX 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine ArB Phenylboronic Acid

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond.[4]

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)L_n B Oxidative Addition Complex A->B Ar-X C Amine Coordination B->C R₂NH D Amido Complex C->D Base -HB⁺X⁻ E Product Complex D->E E->A Ar-NR₂ Reductive Elimination Product 4-(Morpholin-4-yl)-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine ArX 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine Amine Morpholine Experimental_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Purification A Substrate & Reagent Procurement B Catalyst System Selection A->B C Reaction Setup (Inert Atmosphere) B->C D Heating & Stirring C->D E Reaction Monitoring (TLC, LC-MS) D->E F Work-up & Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) & Yield Calculation G->H

Caption: A streamlined workflow for benchmarking catalytic efficiency.

Conclusion

This guide provides a robust framework for the systematic evaluation of catalytic systems for the functionalization of 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine. By employing the outlined protocols and comparative data tables, researchers can make informed decisions on the most efficient catalytic system for their specific synthetic needs. The choice between different generations of catalysts will ultimately depend on a balance of factors including cost, availability, reaction time, and desired yield. The insights gained from such benchmarking studies are invaluable for accelerating drug discovery and development programs that rely on the versatile 1,5-naphthyridine scaffold.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Catalyst performance benchmarking and mechanistic insights from... - ResearchGate. Available at: [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Remarkably Efficient Iridium Catalysts for Directed C(sp2)–H and C(sp3)–H Borylation of Diverse Classes of Substrates | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC - NIH. Available at: [Link]

  • Substrate scope of heteroaromatics. Reaction conditions: 4 (0.1 mmol),... - ResearchGate. Available at: [Link]

  • Novel Bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) for anticancer, antimicrobial, docking, and ADMET studies - PMC. Available at: [Link]

  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - ZORA. Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic - Semantic Scholar. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available at: [Link]

  • Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Available at: [Link]

  • Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation - PMC. Available at: [Link]

  • Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - ResearchGate. Available at: [Link]

  • CatTestHub: A Benchmarking Database of Experimental Heterogeneous Catalysis for Evaluating Advanced Materials - ChemRxiv. Available at: [Link]

  • Sequential regio and chemoselective cross-coupling reactions by means of O6-tri-isopropylsulfonate of 4-bromo-pyridazine 3,6-dione | Request PDF - ResearchGate. Available at: [Link]

  • Nickel-Catalyzed Reaction of Arylzinc Reagents with N-Aromatic Heterocycles: A Straightforward Approach to C−H Bond Arylation of Electron-Deficient Heteroaromatic Compounds | Journal of the American Chemical Society. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. Available at: [Link]

  • 6-Bromo-2-(4-methoxyphenyl)-3-methyl-3H-imidazo[4,5-b]pyridine - ResearchGate. Available at: [Link]

  • π-Functionalized 1,5-Diazocines with Diverse Intramolecular Connectivity to Maneuver Photophysical Properties and Electroluminescence. - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - MDPI. Available at: [Link]/1422-0067/23/7/3739)

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Validation

Comparative Bioactivity of Trifluoromethylated 1,5-Naphthyridine Compounds

Introduction to the Scaffold and the Trifluoromethyl Advantage In the landscape of modern drug discovery, the 1,5-naphthyridine core serves as a highly privileged, nitrogen-rich heteroaromatic scaffold. When this core is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold and the Trifluoromethyl Advantage

In the landscape of modern drug discovery, the 1,5-naphthyridine core serves as a highly privileged, nitrogen-rich heteroaromatic scaffold. When this core is functionalized with a trifluoromethyl ( −CF3​ ) group, the resulting physicochemical and pharmacokinetic profiles are profoundly altered. The −CF3​ moiety is strategically deployed to increase lipophilicity (thereby improving membrane permeability), block metabolically vulnerable sites to enhance in vivo half-life, and exert strong electron-withdrawing effects that modulate the pKa​ of adjacent basic nitrogens[1].

For researchers and drug development professionals, understanding how trifluoromethylated 1,5-naphthyridines ( CF3​ -1,5-NPs) compare to their halogenated analogs (e.g., bromo- or chloro-substituted) and standard therapeutics is critical. This guide objectively evaluates the comparative bioactivity of CF3​ -1,5-NPs, focusing primarily on their potent antimalarial efficacy (via dual inhibition pathways) and their emerging role as antiviral agents[2][3].

Comparative Bioactivity Profile

Antimalarial Efficacy: The Dual-Inhibition Paradigm

Recent hit-to-lead optimization campaigns have identified 2,8-disubstituted-1,5-naphthyridines as highly potent dual inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K) and hemozoin formation[2][4]. Key intermediates, such as 8-chloro-2-(6-(trifluoromethyl)pyridin-3-yl)-1,5-naphthyridine, have been utilized to synthesize derivatives with basic amines at the C8 position[4][5].

When comparing these CF3​ -functionalized compounds to historical analogs:

  • Versus 7-Bromo Analogs: Early studies on di-Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol indicated that the −CF3​ derivatives were slightly less active in vitro against the chloroquine-sensitive FCQ-27 strain than their 7-bromo counterparts[6][7].

  • Versus Standard Therapeutics: Despite being slightly less active than bromo-analogs in early iterations, modern 2,8-disubstituted CF3​ -1,5-NPs (e.g., those with a 4-aminopiperidine substituent attached via an exocyclic NH) demonstrate remarkable potency, achieving IC50​ values as low as 40 nM against the NF54 strain, effectively rivaling standard drugs like chloroquine while overcoming resistance mechanisms[4].

Antiviral Activity: SARS-CoV-2 PLpro Inhibition

Beyond parasitology, naphthyridine derivatives have been evaluated as non-covalent inhibitors of the SARS-CoV-2 Papain-like protease (PLpro). In this context, the electron-withdrawing nature of the ortho-trifluoromethyl group plays a highly specific mechanistic role. Computational and empirical data suggest that a strongly electron-withdrawing −CF3​ group can reduce the electron-donating character of adjacent pyridinyl nitrogens. If this nitrogen is required to form a key hydrogen bond with active-site residues (such as Arg166 in PLpro), the presence of the −CF3​ group can compromise target binding, leading to a loss in specific antiviral activity compared to non-trifluoromethylated analogs[3]. This highlights the necessity of precise regiochemical placement of the −CF3​ group.

Quantitative Data Comparison
Compound Class / ModificationPrimary Target / Strain IC50​ (nM)Mechanistic Note / Bioactivity Context
2,8-Disubstituted CF3​ -1,5-NP (C8-aminopiperidine)P. falciparum (NF54)~40 nMPotent dual PfPI4K & Hemozoin inhibitor; high host selectivity[4].
7-Bromo-1,5-NP (di-Mannich bases)P. falciparum (FCQ-27)High PotencyHistorically more active in vitro than early CF3​ analogs[6].
7- CF3​ -1,5-NP (di-Mannich bases)P. falciparum (FCQ-27)ModerateSuppresses parasitemia in vivo at 200 mg/kg doses[7].
Non- CF3​ Naphthyridine Core SARS-CoV-2 PLpro15,060 - 73,610 nMModerate non-covalent inhibition; favorable ADMET profile[3].
Chloroquine (Standard Drug)P. falciparum (FCQ-27)~15 - 20 nMBaseline standard; widespread clinical resistance limits utility[7].

Mechanistic Pathways

The superior in vivo efficacy of modern 2,8-disubstituted CF3​ -1,5-NPs is driven by a dual mechanism of action. The compounds not only inhibit the kinase activity necessary for parasite lipid signaling but also disrupt the detoxification of heme within the parasite's digestive vacuole[1][2].

MOA CF3_NP CF3-1,5-Naphthyridine (Basic C8 Amine) PfPI4K PfPI4K Inhibition CF3_NP->PfPI4K Hemozoin Hemozoin Formation Inhibition CF3_NP->Hemozoin Lipid Disrupted Lipid Signaling PfPI4K->Lipid Heme Toxic Heme Accumulation Hemozoin->Heme Death Parasite Clearance Lipid->Death Heme->Death

Dual mechanism of action of C8-substituted CF3-1,5-naphthyridines in Plasmodium falciparum.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the bioactivity of these compounds is validated through orthogonal, self-validating biochemical assays[1][5].

Protocol 1: In Vitro PfPI4K Kinase Inhibition Assay (ADP-Glo)

Causality & Rationale: The ADP-Glo assay is utilized because it directly quantifies the ADP formed during the kinase reaction. By converting ADP back to ATP to drive a luciferase reaction, it provides a highly sensitive, non-radioactive readout that eliminates background noise from unconsumed ATP[5].

  • Enzyme Preparation: Purify recombinant PvPI4K (Plasmodium vivax PI4K is utilized as a highly stable, homologous surrogate for PfPI4K)[1].

  • Reaction Assembly: In a 384-well plate, combine the recombinant kinase, 10 μM ATP, and the phosphatidylinositol (PI) lipid substrate in a kinase buffer (containing MgCl2​ , EGTA, and DTT to maintain optimal divalent cation concentration and a reducing environment).

  • Compound Addition: Add the CF3​ -1,5-NP test compound (e.g., 1-[6-[6-(trifluoromethyl)pyridin-3-yl]-1,5-naphthyridin-4-yl]piperidin-4-amine) in a 10-point serial dilution to establish a robust dose-response curve[1].

  • Primary Incubation: Incubate the mixture at room temperature for 60 minutes to allow the phosphorylation of PI to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes. Self-Validation Step: This strictly terminates the kinase reaction and depletes any remaining unconsumed ATP, ensuring the final signal is exclusively derived from kinase-generated ADP.

  • Detection: Add the Kinase Detection Reagent (incubate for 30 minutes) to convert ADP to ATP, driving the luciferase/luciferin reaction. Read luminescence to calculate the IC50​ [5].

Protocol 2: Cell-Free β -Hematin (Hemozoin) Formation Assay

Causality & Rationale: This assay mimics the acidic, lipid-rich environment of the parasite's digestive vacuole. The use of NP-40 detergent mediates the crystallization of hematin into synthetic hemozoin ( β -hematin). Uncrystallized hematin is then quantified using a pyridine complexation step, which provides a direct inverse correlation to hemozoin formation[1][2].

  • Substrate Preparation: Dissolve porcine hemin in 0.1 M NaOH to create a soluble hematin stock solution.

  • Assay Setup: Dispense the hematin stock into a 96-well plate containing serial dilutions of the CF3​ -1,5-NP compounds.

  • Crystallization Initiation: Add a premixed solution of Nonidet P-40 (NP-40) detergent and sodium acetate buffer (pH 4.8). The acidic pH and detergent micelles initiate the crystallization process[2].

  • Incubation: Seal the plate and incubate at 37°C for 5 to 6 hours.

  • Quantification via Complexation: Add a pyridine-water-HEPES buffer (pH 7.4) to the wells. Self-Validation Step: Pyridine selectively forms a stable, soluble complex with free (uncrystallized) hematin—but cannot disrupt crystalline β -hematin.

  • Readout: Measure the absorbance at 405 nm. High absorbance indicates high levels of free hematin, confirming that the CF3​ -1,5-NP compound successfully inhibited hemozoin crystallization[1].

Synthesis Workflow for 2,8-Disubstituted CF3​ -1,5-Naphthyridines

The synthesis of these highly active dual-inhibitors relies on a regioselective approach, allowing modular functionalization at the C2 and C8 positions[1][2].

Synthesis Start 2,8-Dichloro-1,5-naphthyridine Demethyl O-Demethylation & Tosylation (Regioselective Prep) Start->Demethyl Suzuki Suzuki Coupling (CF3-Pyridyl Boronic Acid) Demethyl->Suzuki SNAr SNAr Substitution (Basic Amine at C8) Suzuki->SNAr Product 2,8-Disubstituted CF3-1,5-Naphthyridine SNAr->Product

Regioselective synthesis workflow for 2,8-disubstituted CF3-1,5-naphthyridines.

References

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol... Source: Taylor & Francis Online URL:[Link]

  • The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol, 2-(7' - PubMed Source: PubMed (NIH) URL:[Link]

  • Identification, Characterization and Optimization of 2,8-Disubstituted-1,5-naphthyridines as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo Efficacy in a Humanized Mouse Model of Malaria Source: ResearchGate URL:[Link]

  • Discovery of Non-Covalent Inhibitors for SARS-CoV-2 PLpro: Integrating Virtual Screening, Synthesis, and Experimental Validation Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine proper disposal procedures

Safe Handling and Disposal Procedures for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine Introduction As a highly functionalized heterocyclic building block, 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Safe Handling and Disposal Procedures for 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Introduction As a highly functionalized heterocyclic building block, 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine presents unique logistical and safety challenges in laboratory and manufacturing environments. Its molecular architecture—combining a rigid 1,5-naphthyridine core[1] with a heavy halogen (bromine) and a highly stable trifluoromethyl (-CF3) group—requires stringent operational controls to prevent environmental contamination and ensure personnel safety. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this compound.

Physicochemical Hazard Profile & Causality Understanding the structural components of this compound is critical for determining its disposal pathway. Standard waste combustion is insufficient; the compound must be strictly segregated as Halogenated Organic Waste due to the following mechanistic reasons:

  • Trifluoromethyl Group (-CF3): The carbon-fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste combustion temperatures are insufficient to cleave this bond, risking the release of volatile, toxic perfluorinated compounds. High-temperature incineration (>1100°C) is mandatory to ensure complete mineralization[2].

  • Bromine Substituent (-Br): Upon combustion, the bromine atom is converted into hydrogen bromide (HBr) gas, a highly corrosive and toxic acid that will destroy standard incinerator linings if not properly managed.

  • 1,5-Naphthyridine Core: The nitrogen-rich bicyclic system generates nitrogen oxides (NOx) during thermal degradation, requiring specialized exhaust scrubbing[3].

Quantitative Data: Waste Stream Segregation & Compatibility

To prevent hazardous cross-reactions and optimize disposal economics, waste streams containing this compound must be categorized according to the following parameters:

Waste CategoryPrimary ConstituentsPermitted Disposal MethodIncompatible MaterialsMax Halogen Limit
Solid Halogenated Waste Pure compound powder, contaminated spatulas, weigh boatsHigh-Temp Incineration (>1100°C)Strong oxidizers, active metals (Li, Na, K)N/A (Solid)
Halogenated Solvent Waste Compound dissolved in DCM, Chloroform, or DMFLiquid Injection IncinerationNon-halogenated solvents, Azides< 20% (Typical limit)
Aqueous Halogenated Waste Decontamination washings containing tracesSpecialized Aqueous Treatment / Carbon AdsorptionConcentrated acids/bases< 1%

Operational Protocols: Step-by-Step Methodologies

Protocol 1: Routine Laboratory Disposal & Segregation Validation Mechanism: Visual inspection of container integrity and secondary containment verification prior to EHS handover.

  • Solid Waste Segregation: Place all empty vials, contaminated consumables, and solid remnants into a dedicated solid halogenated waste bin lined with a heavy-duty, chemically resistant plastic bag.

  • Liquid Waste Segregation: For reaction mixtures or stock solutions, transfer the liquid into a High-Density Polyethylene (HDPE) carboy designated strictly for "Halogenated Solvents."

    • Causality: HDPE provides superior chemical resistance against halogenated aromatics, preventing solvent leaching and container degradation. Do not mix with acetone or non-halogenated streams to prevent BTU dilution and potential exothermic reactions.

  • Storage & Containment: Store all waste containers in a secondary containment tray within a ventilated flammable storage cabinet. Keep away from direct sunlight and heat sources.

  • Manifesting: Once the container reaches 80% capacity, initiate a waste pickup request with Environmental Health and Safety (EHS). Explicitly list "4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine" and flag it as a fluorinated/brominated hazard.

Protocol 2: Emergency Spill Cleanup Procedure Validation Mechanism: pH testing of final washings to ensure neutralization before concluding the cleanup.

  • Initial Assessment & PPE: Immediately don appropriate PPE: Nitrile gloves (double-gloved), safety goggles, a P100 particulate respirator, and a lab coat.

  • Containment (No Dry Sweeping): Do not dry sweep the solid powder.

    • Causality: Naphthyridine derivatives can be highly biologically active; dry sweeping aerosolizes the fine powder, creating a severe inhalation hazard. Instead, cover the spill with absorbent pads slightly dampened with a compatible solvent (e.g., ethanol or water).

  • Collection: Carefully transfer the dampened absorbed material into a sealable HDPE container.

  • Decontamination: Wash the spill area with a mild detergent solution. Collect all washings into the aqueous halogenated waste container.

    • Validation Step: Check the pH of the final rinse water with indicator paper to ensure it is neutral (pH 6-8) before concluding the cleanup.

  • Labeling: Affix a GHS-compliant label stating: "Hazardous Waste - Halogenated Organics (Contains Brominated and Fluorinated Naphthyridine Derivatives)."

Destruction Mechanism: High-Temperature Incineration

When the segregated waste reaches a commercial disposal facility, it undergoes a highly controlled thermal destruction process[4]. The waste is injected into a rotary kiln operating at temperatures exceeding 1100°C. This extreme heat provides the activation energy required to shatter the robust C-F and C-Br bonds.

Following combustion, the exhaust gases (now laden with HF, HBr, and NOx) are immediately routed through a rapid water quench to prevent the de novo synthesis of dioxins and furans. The cooled gases then pass through a multi-stage alkali scrubber system[3]. Here, a counter-current spray of sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)2) reacts with the acid gases, neutralizing them into harmless, soluble salts (NaF, NaBr) that can be safely discharged or precipitated as solid waste.

Workflow Visualization

G A 4-Bromo-6-methoxy-2-(trifluoromethyl) -1,5-naphthyridine Waste B Segregation: Halogenated Organic Waste A->B Collect in HDPE container C High-Temperature Incineration (>1100°C) B->C Transport to licensed facility D Thermal Destruction (Breaks C-F, C-Br bonds) C->D Complete Combustion E Alkali Scrubber System (Neutralizes HF, HBr, NOx) D->E Exhaust Gases (HF, HBr) F Safe Environmental Discharge E->F Cleaned Exhaust & Salts

Fig 1. Thermal destruction and exhaust scrubbing workflow for halogenated naphthyridine waste.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. 2

  • 1,5-Naphthyridine 96 254-79-5 - MilliporeSigma. sigmaaldrich.com. 1

  • Q-Scrub Incinerator Scrubber - Tri-Mer. tri-mer.com. 3

  • High-Temperature Incineration - Clean Harbors. cleanharbors.com. 4

Sources

Handling

Personal protective equipment for handling 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

Operational Safety and PPE Protocol for Handling 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine As a Senior Application Scientist, I recognize that the safe and efficient handling of highly functionalized buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Protocol for Handling 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine

As a Senior Application Scientist, I recognize that the safe and efficient handling of highly functionalized building blocks is paramount to successful drug discovery. 4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine is a specialized heterocyclic intermediate. Its structural features—specifically the strongly electron-withdrawing trifluoromethyl (-CF 3​ ) group, the heavy bromine atom, and the rigid 1,5-naphthyridine core—impart unique physicochemical properties. While these features make it an invaluable scaffold for cross-coupling and medicinal chemistry, they also dictate stringent personal protective equipment (PPE) and handling protocols.

This guide provides a self-validating, mechanistic approach to handling this compound, ensuring that your laboratory operations remain both scientifically rigorous and unequivocally safe.

Mechanistic Toxicology & Hazard Profile

To select the correct PPE, we must first understand why this compound is hazardous. Based on structural analogs and safety data for 1,5-naphthyridine derivatives[1, 2], this compound exhibits the following hazard profile:

  • Acute Toxicity & Mucosal Irritation: The electrophilic nature of the halogenated heteroaromatic ring allows it to react with nucleophilic residues in mucosal membranes, causing severe eye damage and skin irritation (GHS Skin Irrit. 2 & Eye Dam. 1).

  • Respiratory Sensitization: Naphthyridine powders can easily aerosolize, leading to respiratory tract irritation (STOT SE 3).

  • Enhanced Dermal Penetration (The -CF 3​ Effect): The addition of the trifluoromethyl group significantly increases the lipophilicity (LogP) of the molecule [3]. When dissolved in common laboratory solvents (e.g., dichloromethane, DMF), this enhanced lipophilicity facilitates rapid dermal penetration. Consequently, PPE selection cannot be based solely on the dry powder; it must account for the solvent vehicle used during synthesis.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when handling highly lipophilic, halogenated heterocycles in solution. The table below outlines the required gear and the mechanistic justification for each choice.

PPE CategoryRecommended Material / SpecificationMechanistic Justification (The "Why")Breakthrough Limitations
Hand Protection (Dry) Double-layered Nitrile (min 5 mil)Provides an adequate barrier against solid particulates. Double gloving allows rapid removal if the outer layer is contaminated.Nitrile has poor resistance to halogenated solvents (e.g., DCM) [4].
Hand Protection (Wet) Viton® or Heavy-Duty Butyl RubberThe -CF 3​ group accelerates dermal absorption in solvent vehicles. Viton resists halogenated permeation, preventing systemic exposure.Reduced tactile dexterity. Must be swapped immediately if visible degradation occurs.
Eye/Face Protection ANSI Z87.1 Splash-Proof GogglesThe naphthyridine core is a severe mucosal irritant [1]. Goggles prevent vapor and splash ingress far better than standard safety glasses.Does not protect the lower face; use a supplementary face shield for volumes >500 mL.
Body Protection Flame-Resistant (FR) Lab CoatProtects against static discharge during powder handling and minor solvent splashes.Must be fully buttoned. Never wear contaminated coats outside the designated work area.
Respiratory Fume Hood (80-120 FPM)Prevents inhalation of aerosolized powders and solvent vapors (STOT SE 3 hazard) [1, 2].Respirators (P100/Organic Vapor) are required if handling outside a hood (e.g., spills).

Standard Operating Procedure: Handling & Solubilization

Every protocol must be a self-validating system. Do not proceed to the next step unless the prior condition is explicitly verified.

HandlingWorkflow N1 1. Verify Hood FPM (80-120 FPM) N2 2. Don Standard PPE (Double Nitrile, Goggles) N1->N2 N3 3. Static-Free Weighing (Grounded Spatula) N2->N3 N4 4. Solubilization (Upgrade to Viton Gloves) N3->N4 N5 5. Sealed Transfer (To Reaction Vessel) N4->N5

Caption: Step-by-step workflow for the safe weighing and solubilization of halogenated naphthyridines.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the laboratory chemical fume hood is fully operational. Verify via the digital monitor or a tissue test that the face velocity is between 80–120 feet per minute (FPM). Rationale: 1,5-naphthyridine derivatives can form fine, easily inhalable dusts that must be captured by directional airflow.

  • Static Mitigation (Weighing): Equip standard double-nitrile gloves. Use an anti-static weighing boat and a grounded stainless-steel or ceramic spatula. Rationale: Halogenated powders often carry static charges, leading to sudden aerosolization and contamination of the balance area.

  • Solvent Addition: If dissolving the compound in a halogenated solvent (e.g., dichloromethane or chloroform) for cross-coupling, immediately upgrade your outer glove layer to Viton [4]. Rationale: Nitrile degrades rapidly upon contact with DCM, stripping the barrier and allowing the highly lipophilic CF 3​ -naphthyridine complex to penetrate the skin.

  • Transfer: Cap and seal the reaction vessel tightly before removing it from the fume hood to prevent vapor escape into the general laboratory environment.

Spill Response & Waste Segregation Plan

In the event of a spill, the physical state of the compound (dry powder vs. dissolved solution) dictates the response mechanism.

SpillResponse A Spill Detected B Isolate Area & Alert Peers A->B C Don Emergency PPE (Respirator, Heavy Gloves) B->C D Assess Spill State C->D E Solid (Powder) D->E F Liquid (Solution) D->F G Moisten to Suppress Dust E->G H Apply Chemical Absorbent F->H I Collect in PE Container G->I H->I J Label: Halogenated Waste I->J K Surface Decontamination J->K

Caption: Divergent spill response protocol based on the physical state of the hazardous material.

Spill Response Methodology:

  • Isolation & PPE Upgrade: Immediately restrict access to the spill zone. For powder spills outside a hood, don a P100 particulate respirator. For solution spills, don an organic vapor respirator and Viton gloves.

  • Containment (Powder): Lightly mist the powder with a compatible, non-reactive solvent (e.g., water or a high-boiling alcohol) to suppress dust formation. Do not dry-sweep , as this will aerosolize the API.

  • Containment (Solution): Deploy universal chemical absorbent pads or spill pillows starting from the perimeter and working inward.

  • Decontamination: Wash the affected surface with a strong detergent solution, followed by a wipe-down with a secondary solvent (e.g., ethanol) to remove residual lipophilic traces.

Waste Segregation Requirements:

Waste CategoryContainer SpecificationsSegregation Protocol & Rationale
Solid Waste (Powder/Vials) High-density polyethylene (HDPE)Isolate from strong oxidizers. Halogenated heterocycles can react exothermically with strong oxidizing agents.
Halogenated Solvent Waste Amber glass or dedicated PE carboyStrictly segregate from non-halogenated solvents. Comingling complicates incineration and can generate dangerous overpressure [4].
Contaminated PPE Sealable chemical waste bagDispose immediately. Prevents secondary cross-contamination of laboratory surfaces (e.g., doorknobs, keyboards).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136070, 1,5-Naphthyridine." PubChem. Available at: [Link]

  • Royal Society of Chemistry. "Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives." Chemical Communications, 2023. Available at: [Link]

  • Massachusetts Institute of Technology (MIT) Environment, Health & Safety. "Halogenated Solvents Standard Operating Procedure." MIT EHS. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-Bromo-6-methoxy-2-(trifluoromethyl)-1,5-naphthyridine
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